N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline
Description
BenchChem offers high-quality N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-nitro-N-propan-2-yl-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c1-6(2)14-9-4-3-7(15(16)17)5-8(9)10(11,12)13/h3-6,14H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYMVCKIVPOBCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501200674 | |
| Record name | N-(1-Methylethyl)-4-nitro-2-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501200674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70339-08-1 | |
| Record name | N-(1-Methylethyl)-4-nitro-2-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70339-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-Methylethyl)-4-nitro-2-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501200674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Architecting Efficacy: A Technical Whitepaper on the Molecular Structure and Synthesis of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline
Executive Summary
In the realm of rational drug design and advanced agrochemical development, fluorinated nitroanilines serve as indispensable building blocks. N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline (CAS: 70339-08-1) is a highly specialized intermediate characterized by a unique confluence of steric bulk and extreme electronic polarization 1. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the physicochemical properties, electronic dynamics, and synthetic methodologies of this molecule. By understanding the causality behind its structural motifs, researchers can better leverage this compound in the synthesis of selective receptor modulators and metabolically stable active pharmaceutical ingredients (APIs).
Molecular Architecture & Electronic Dynamics
The D-π-A "Push-Pull" System
N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline is a quintessential Donor-π-Acceptor (D-π-A) chromophore. Its molecular architecture dictates a strong intramolecular charge transfer (ICT) that fundamentally alters its reactivity and optical properties 2.
-
The Donor (D): The N-isopropylamino group exerts a positive mesomeric (+M) and inductive (+I) effect, pushing electron density into the aromatic ring.
-
The Acceptors (A): The para-nitro (-NO₂) group is a powerful electron-withdrawing group via both resonance (-M) and induction (-I). The ortho-trifluoromethyl (-CF₃) group acts as a strong inductive electron sink (-I).
This "push-pull" dynamic drastically reduces the HOMO-LUMO energy gap, localizing electron density toward the nitro group and rendering the amine nitrogen significantly less basic than a standard aniline.
Figure 1: Intramolecular charge transfer (ICT) pathways in the D-π-A push-pull system.
The "Fluorine Factor" in Rational Design
The strategic placement of the trifluoromethyl group at the ortho position is not coincidental; it is a calculated application of the "Fluorine Factor" in medicinal chemistry 3.
-
Metabolic Shielding: The exceptionally strong C-F bonds resist oxidative cleavage by hepatic Cytochrome P450 enzymes, significantly extending the biological half-life of downstream derivatives.
-
Lipophilicity (logP) Enhancement: The -CF₃ group dramatically increases the molecule's lipophilicity, a critical parameter for crossing lipid bilayers such as the blood-brain barrier or cellular membranes.
-
Steric Locking: The van der Waals radius of the -CF₃ group (approx. 2.7 Å) is large enough to induce steric hindrance against the adjacent N-isopropyl group, locking the molecule into a preferred conformational geometry that often enhances target-receptor binding affinity.
Synthetic Methodology: Nucleophilic Aromatic Substitution (SₙAr)
Mechanistic Causality
The synthesis of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline is achieved via a classic Nucleophilic Aromatic Substitution (SₙAr) 4. The starting material, 1-fluoro-4-nitro-2-(trifluoromethyl)benzene, is highly activated. The electron-withdrawing -NO₂ and -CF₃ groups deplete electron density from the ipso-carbon, rendering it highly electrophilic. Fluoride serves as an excellent leaving group because its high electronegativity stabilizes the anionic transition state (the Meisenheimer complex).
Figure 2: Step-by-step SₙAr synthetic workflow and mechanistic progression.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, ensuring high yield and purity through precise chemical causality.
-
Reaction Assembly: In a flame-dried 250 mL round-bottom flask, dissolve 1-fluoro-4-nitro-2-(trifluoromethyl)benzene (10.0 g, 47.8 mmol) in 50 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Causality: DMF is a polar aprotic solvent. It solvates the potassium cations but leaves the isopropylamine nucleophile unsolvated ("naked"), drastically increasing its reactivity while stabilizing the polar Meisenheimer transition state.
-
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃) (13.2 g, 95.6 mmol, 2.0 eq). Cool the flask to 0 °C, then add isopropylamine (4.24 g, 71.7 mmol, 1.5 eq) dropwise via syringe.
-
Causality: K₂CO₃ acts as a mild acid scavenger to neutralize the hydrofluoric acid (HF) byproduct. Using a mild base prevents unwanted hydrolysis of the starting material that stronger bases (like NaOH) might trigger.
-
-
Thermal Activation: Attach a reflux condenser and heat the mixture to 60 °C under a nitrogen atmosphere for 4-6 hours.
-
Causality: 60 °C provides the exact thermal energy required to overcome the activation barrier of the rate-determining step (nucleophilic attack) without causing thermal degradation of the isopropylamine.
-
-
Quenching and Extraction: Cool the mixture to room temperature and pour it into 200 mL of ice-cold distilled water. Extract with Ethyl Acetate (3 x 100 mL).
-
Purification: Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 50 mL) to strip away residual DMF. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexanes to 10% EtOAc/Hexanes gradient).
Analytical Characterization
To validate the structural integrity of the synthesized compound, researchers must rely on a multi-modal analytical approach. The table below summarizes the expected quantitative data and diagnostic signals for N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline.
| Analytical Technique | Diagnostic Signal | Structural Interpretation |
| ¹H NMR (CDCl₃) | δ ~8.4 ppm (d, 1H, J = 2.5 Hz) | Aromatic proton (H3) trapped between the highly electron-withdrawing -CF₃ and -NO₂ groups; heavily deshielded. |
| ¹H NMR (CDCl₃) | δ ~8.2 ppm (dd, 1H, J = 9.0, 2.5 Hz) | Aromatic proton (H5) ortho to the nitro group. |
| ¹H NMR (CDCl₃) | δ ~6.8 ppm (d, 1H, J = 9.0 Hz) | Aromatic proton (H6) ortho to the amine; shielded by the +M effect of the nitrogen. |
| ¹H NMR (CDCl₃) | δ ~3.8 ppm (m, 1H) | Methine proton of the N-isopropyl group. |
| ¹⁹F NMR (CDCl₃) | δ ~ -62.5 ppm (s, 3F) | Distinctive singlet confirming the intact trifluoromethyl (-CF₃) group. |
| FT-IR | ~3350 cm⁻¹ | Sharp band indicating the secondary N-H stretching vibration. |
| FT-IR | ~1520 cm⁻¹, ~1340 cm⁻¹ | Asymmetric and symmetric stretching of the -NO₂ group. |
| LC-MS (ESI+) | m/z 249.1 [M+H]⁺ | Confirms the molecular weight of the target compound (Exact Mass: 248.08 g/mol ). |
References
-
Sigma-Aldrich. "N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline | 70339-08-1". MilliporeSigma Product Catalog. 1
-
Máximo-Canadas, M., & Borges, I. (2024). "Absorption spectra of p-nitroaniline derivatives: charge transfer effects and the role of substituents". Journal of Molecular Modeling / PubMed. 2
-
Benchchem. "The Fluorine Factor in Drug Design". Benchchem Chemical Database. 3
-
Bunnett, J. F., et al. "Aromatic Nucleophilic Substitution". Scribd / Chemical Reviews Database. 4
Sources
- 1. N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline - [sigmaaldrich.com]
- 2. Absorption spectra of p-nitroaniline derivatives: charge transfer effects and the role of substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetonitrile | 261763-15-9 | Benchchem [benchchem.com]
- 4. scribd.com [scribd.com]
discovery and history of substituted nitroanilines
The Nitroaniline Scaffold: A Historical and Technical Guide to Substituted Nitroanilines in Drug Discovery and Agrochemicals
Executive Summary
Substituted nitroanilines represent a highly versatile class of aromatic compounds characterized by an aniline core bearing a strong electron-withdrawing nitro group and various other substituents (e.g., halogens, trifluoromethyl groups). Initially explored in the late 19th and early 20th centuries as critical intermediates for azo dye synthesis, these compounds eventually became foundational to two major scientific breakthroughs: the development of non-steroidal antiandrogens (NSAAs) for oncology and the discovery of dinitroaniline herbicides for agriculture. This whitepaper explores the historical discovery, structural evolution, and synthetic methodologies of substituted nitroanilines, providing actionable insights for researchers and drug development professionals.
The Medical Breakthrough: Non-Steroidal Antiandrogens (NSAAs)
The Discovery of Flutamide
In the late 1960s, the characterization of the androgen receptor (AR) revolutionized the treatment of advanced prostate cancer[1]. The screening of chemical libraries for AR blockers led to the discovery of flutamide (2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide) in the 1970s[1]. Approved by the FDA in 1989, flutamide was the first-in-class NSAA[1][2].
Causality in Drug Design: Flutamide acts as a "pure" antiandrogen. Unlike earlier steroidal antiandrogens (e.g., cyproterone acetate) which caused severe hormonal side effects like liver hyperplasia and loss of libido, flutamide blocks the androgen receptor without exerting any agonistic hormonal activity[1]. Upon oral administration, it undergoes extensive first-pass metabolism into its active form, 2-hydroxyflutamide, which exhibits a significantly higher binding affinity for the AR ligand-binding pocket[1][2].
Caption: Androgen Receptor signaling pathway and competitive inhibition by Flutamide.
Structural Evolution: Overcoming Nitro-Reduction Toxicity
Despite its efficacy, flutamide's clinical utility was limited by a short half-life (~6 hours) and severe hepatotoxicity[1][2]. This toxicity is driven by its hydrolysis product, 3-trifluoromethyl-4-nitroaniline[1][2]. To circumvent this, medicinal chemists developed bicalutamide (approved in 1995)[1]. By replacing the nitro group with a cyano group, researchers successfully avoided the toxic nitro-reduction pathway observed in flutamide and nilutamide, while maintaining the critical amide bond structure necessary for AR antagonism[1].
The Agrochemical Milestone: Dinitroaniline Herbicides
Simultaneous to medical discoveries, the agricultural sector harnessed the nitroaniline scaffold. In the 1960s, Lilly Research Laboratories discovered the first dinitroaniline herbicide, trifluralin (α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine)[3][4].
Causality in Application: Trifluralin was initially deemed a failure in standard foliar applications. However, researchers discovered that pre-plant soil incorporation increased its efficacy eightfold[4]. This is because dinitroanilines are highly volatile and prone to photodecomposition; incorporating them into the topsoil protects the active ingredient and directly targets germinating weed seeds[4].
Mechanism of Action: Dinitroanilines bind specifically to plant α-tubulin, disrupting microtubule polymerization. This causes mitotic arrest in the meristematic tissues of roots and shoots, leading to weed death[3][5]. Resistance to these herbicides is rare but has been documented via target-site resistance (TSR) point mutations in α-tubulin genes (e.g., Thr-239-Ile)[3][5].
Caption: Mechanism of action of dinitroaniline herbicides via tubulin depolymerization.
Quantitative Data: Structure-Activity Relationships
The following table summarizes the pharmacological and agrochemical properties of key compounds in the nitroaniline evolutionary tree.
| Compound | Primary Application | Mechanism of Action | Key Structural Feature | Clinical / Agro Limitation |
| Flutamide | Prostate Cancer (NSAA) | AR Antagonist (via 2-hydroxyflutamide) | 4-nitro-3-(trifluoromethyl)aniline core | Hepatotoxicity via nitro-reduction; short half-life (~6h)[1][2]. |
| Nilutamide | Prostate Cancer (NSAA) | AR Antagonist | Nitroaromatic hydantoin analog | Nitro-reduction toxicity; visual disturbances[1][2]. |
| Bicalutamide | Prostate Cancer (NSAA) | AR Antagonist | Cyano group replaces nitro group | Susceptible to AR gain-of-function mutations (e.g., T877A)[1][2]. |
| Trifluralin | Pre-emergence Herbicide | Plant α-Tubulin Inhibitor | 2,6-dinitro-N,N-dipropyl-p-toluidine | High volatility; requires mechanical soil incorporation[4]. |
Experimental Methodologies & Synthesis Protocols
The synthesis of substituted nitroanilines relies heavily on nucleophilic aromatic substitution (SNAr) and N-acylation. Below are self-validating protocols for generating these scaffolds.
Protocol A: Microscale Synthesis of Flutamide
This protocol outlines the N-acylation of 3-trifluoromethyl-4-nitroaniline, a standard method for generating flutamide and its structural analogues[6].
Rationale: The strongly electron-withdrawing nitro and trifluoromethyl groups deactivate the aromatic ring, making the amine nitrogen poorly nucleophilic. Therefore, highly reactive acyl chlorides (like isobutyryl chloride) and elevated temperatures are required to drive the amide bond formation[6].
Step-by-Step Procedure:
-
Reagent Preparation: Dissolve 1.0 equivalent of 3-trifluoromethyl-4-nitroaniline in an anhydrous polar aprotic solvent (e.g., chloroform or DMF) at 20°C[7][8].
-
Acylation: Slowly add 1.2 equivalents of isobutyryl chloride dropwise while maintaining the temperature near 0°C to control the exothermic reaction.
-
Heating: Heat the reaction mixture to 80-120°C with vigorous stirring for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate mobile phase[7][8].
-
Quenching & Work-up: Cool to room temperature. Wash the reaction mixture with 10% aqueous sodium hydroxide to neutralize excess acid[8]. Extract the aqueous mixture with ethyl acetate (3x volume)[7].
-
Drying: Dry the combined organic layers over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude solid[7][8].
-
Purification: Recrystallize the product from a dichloromethane-hexane or ethanol-water mixture to yield pure flutamide[8][9].
-
Self-Validation: Confirm functional group transformations via IR spectroscopy (appearance of amide carbonyl stretch) and ¹H NMR (aromatic proton coupling and deshielding effects)[6].
Caption: Step-by-step experimental workflow for the microscale synthesis of Flutamide.
Protocol B: Vicarious Nucleophilic Substitution (VNS) of Hydrogen
To synthesize highly substituted nitroanilines directly from nitroarenes, VNS is employed using sulfenamides[10].
Rationale: Traditional SNAr requires a leaving group (like a halogen). VNS allows for the direct amination of nitroarenes by replacing a hydrogen atom, providing access to complex N-alkylnitroanilines and nitrodiarylamines without requiring pre-halogenated precursors[10].
Step-by-Step Procedure:
-
Sulfenamide Preparation: Dissolve the sodium salt of a thiol derivative (RSNa) in water. Add to ammonia (25% solution) and slowly introduce sodium hypochlorite (1 N) while maintaining the temperature below 0°C[10]. Stir vigorously for 30 minutes and filter the pure sulfenamide[10].
-
Adduct Formation: React the nitroarene with the sulfenamide in the presence of a strong base in DMSO. The base deprotonates the sulfenamide, allowing it to attack the electrophilic ortho/para position of the nitroarene, forming a σ-adduct[10].
-
Elimination: The adduct undergoes base-induced elimination of the thiol leaving group, restoring aromaticity and yielding the substituted o- or p-nitroaniline[10].
Conclusion
The history of substituted nitroanilines exemplifies how a single chemical scaffold can bridge multiple scientific disciplines. From the early days of azo dyes to the life-saving development of flutamide for prostate cancer and the agricultural revolution sparked by trifluralin, the nitroaniline core remains a testament to the power of rational drug design and structure-activity optimization. Understanding the mechanistic causality and synthetic pathways of these compounds continues to inform modern drug discovery and agrochemical development.
References
-
Wikipedia Contributors. "Discovery and development of antiandrogens." Wikipedia, The Free Encyclopedia. URL:[Link]
-
Chen, J., et al. "Dinitroaniline Herbicide Resistance and Mechanisms in Weeds." Frontiers in Plant Science (PMC - NIH). URL:[Link]
-
Makosza, M., et al. "Nitroarylamines via the Vicarious Nucleophilic Substitution of Hydrogen: Amination, Alkylamination, and Arylamination of Nitroarenes with Sulfenamides." The Journal of Organic Chemistry - ACS Publications. URL:[Link]
-
Luthy, K. E., et al. "Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens." Taylor & Francis. URL:[Link]
-
Dicks, A. P., et al. "Microscale Synthesis and Spectroscopic Analysis of Flutamide, an Antiandrogen Prostate Cancer Drug." Journal of Chemical Education - ACS Publications. URL:[Link]
-
Wikipedia Contributors. "Trifluralin." Wikipedia, The Free Encyclopedia. URL:[Link]
-
Powles, S. B., et al. "Mechanisms of evolved herbicide resistance." Journal of Biological Chemistry (PMC - NIH). URL:[Link]
- Google Patents. "US4144270A - Substituted anilides as anti-androgens." Google Patents.
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- 2. tandfonline.com [tandfonline.com]
- 3. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluralin - Wikipedia [en.wikipedia.org]
- 5. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US4144270A - Substituted anilides as anti-androgens - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
The Electronic Architecture of Trifluoromethyl Anilines: A Technical Guide for Drug Design
Executive Summary
The strategic incorporation of the trifluoromethyl (–CF₃) group is a cornerstone of modern medicinal chemistry. When conjugated to an aniline core, the –CF₃ group profoundly alters the molecular electronic landscape, modulating basicity, nucleophilicity, and metabolic stability. This whitepaper dissects the core electronic effects of the –CF₃ group on anilines, providing actionable insights, validated experimental protocols, and quantitative frameworks for researchers and drug development professionals.
Mechanistic Foundations: Electronic Effects of the –CF₃ Group
Unlike standard electron-withdrawing groups (EWGs) such as nitro (–NO₂) or cyano (–CN) that rely heavily on π -resonance (–M effect), the trifluoromethyl group lacks a π -system. Its profound influence on the aniline ring is governed by two synergistic mechanisms 1:
-
Strong Inductive Effect (–I): The high electronegativity of the three fluorine atoms creates a potent dipole, pulling electron density away from the aromatic ring through the σ -bond framework.
-
Negative Hyperconjugation: The C–F σ∗ anti-bonding orbitals can accept electron density from adjacent filled p -orbitals or the aromatic π -system, further delocalizing electron density away from the aniline nitrogen.
Because the lone pair of the aniline nitrogen is already partially delocalized into the aromatic ring (+M effect), the addition of a –CF₃ group exacerbates this delocalization. The result is a dramatic decrease in the electron density at the nitrogen atom, which directly translates to reduced basicity and nucleophilicity.
Logical flow of electronic effects exerted by the -CF3 group on aniline basicity.
Quantitative Impact: Hammett Constants and pKₐ Modulation
To rationally design drugs, chemists rely on quantitative metrics like Hammett substituent constants ( σ ) and pKₐ values. The Hammett equation ( log(K/K0)=σρ ) quantifies the electronic effect of substituents on aromatic reactivity 2.
Table 1: Hammett Substituent Constants for the –CF₃ Group
| Substituent | Position | Hammett Constant ( σ ) | Primary Electronic Driver |
| –CF₃ | Meta ( σm ) | +0.43 to +0.44 | Purely Inductive (–I) |
| –CF₃ | Para ( σp ) | +0.54 to +0.57 | Inductive (–I) + Hyperconjugation |
The larger positive σ value for the para-CF₃ group indicates a stronger electron-withdrawing effect compared to the meta position. The para position allows for effective negative hyperconjugation to stabilize the electron withdrawal, directly impacting the para-amine group. This electronic withdrawal drastically alters the pKₐ of the conjugate acid.
Table 2: Comparative pKₐ Values of Substituted Anilines
| Compound | pKₐ (Conjugate Acid) | Δ pKₐ (vs. Aniline) |
| Aniline | ~4.62 | 0.00 |
| 3-(Trifluoromethyl)aniline | ~3.11 | -1.51 |
| 4-(Trifluoromethyl)aniline | ~2.45 to 2.75 | -1.87 to -2.17 |
| 4-Nitroaniline | ~1.00 | -3.62 |
Data synthesized from standard physicochemical references 3, 4.
The introduction of a –CF₃ group drops the basicity of aniline by nearly 2 log units. In a physiological environment (pH 7.4), trifluoromethyl anilines are almost entirely unprotonated, a critical design feature for increasing membrane permeability.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, researchers must empirically validate the electronic effects of synthesized –CF₃ anilines. The following protocols provide a self-validating system: measuring the thermodynamic outcome (pKₐ) and the kinetic outcome (nucleophilicity).
Protocol A: Potentiometric Titration for pKₐ Determination
Causality: Potentiometric titration is chosen over UV-Vis spectroscopy for compounds lacking distinct chromophoric shifts upon protonation. A co-solvent system is necessary due to the high lipophilicity (Hansch π = +0.88) of the –CF₃ group.
-
Preparation: Prepare a 0.01 M solution of the target trifluoromethylaniline in a 50:50 (v/v) Methanol/Water mixture to ensure complete dissolution.
-
Acidification: Lower the pH of the solution to ~1.5 using standardized 0.1 M HCl to ensure the aniline nitrogen is fully protonated.
-
Titration: Titrate the solution with standardized 0.1 M NaOH under an inert nitrogen atmosphere (to prevent CO₂ absorption) at a constant temperature of 25.0 ± 0.1 °C.
-
Data Acquisition: Record pH after each 0.05 mL addition of titrant, waiting for equilibrium (drift < 0.01 pH/min).
-
Analysis: Plot the first derivative of the titration curve ( Δ pH/ Δ V) to identify the inflection point. Calculate the aqueous pKₐ using the Yasuda-Shedlovsky extrapolation method to account for the co-solvent effect.
Protocol B: Kinetic Evaluation of Nucleophilic Reactivity (Hammett Plot)
Causality: To validate the σ constants, the nucleophilicity of the –CF₃ aniline must be tested in a rate-determining step. We utilize an SₙAr reaction with 2,4-dinitrochlorobenzene.
-
Reaction Setup: In a temperature-controlled UV-cuvette (30 °C), mix 2.0 mL of a 0.1 M solution of 2,4-dinitrochlorobenzene in ethanol with 0.1 mL of a 0.01 M solution of the –CF₃ aniline.
-
Monitoring: Monitor the formation of the diphenylamine product via UV-Vis spectroscopy at its λmax (typically ~400 nm).
-
Kinetic Extraction: Since the electrophile is in vast excess, the reaction follows pseudo-first-order kinetics. Extract the observed rate constant ( kobs ) from the slope of ln(A∞−At) vs. time.
-
Validation: Plot log(kobs/kaniline) against the known Hammett σ constants. A linear fit validates the predictive power of the electronic effect in the specific solvent system.
Self-validating experimental workflow bridging thermodynamic and kinetic data.
Strategic Implications in Drug Design
The incorporation of a –CF₃ group on an aniline core is not merely a structural tweak; it is a profound electronic intervention 5.
-
Bioavailability: By lowering the pKₐ of the aniline from ~4.6 to ~2.5, the molecule remains un-ionized in the GI tract and blood plasma (pH 7.4). This increases the apparent lipophilicity (LogD) and enhances passive membrane permeability.
-
Metabolic Stability: The strong C–F bond (BDE ~130 kcal/mol) resists cytochrome P450-mediated oxidation. Furthermore, the electron-withdrawing effect deactivates the aromatic ring toward electrophilic aromatic oxidation, a common metabolic liability for electron-rich anilines.
-
Toxicity Mitigation: Highly basic anilines are known to cause hERG channel inhibition (cardiotoxicity) and phospholipidosis. Attenuating the basicity via –CF₃ substitution is a proven strategy to design out these off-target liabilities.
References
-
Wikipedia. "Hammett equation." [Link]
-
Wikipedia. "Amine."[Link]
-
SciSpace. "Biologically Active Organofluorine Compounds."[Link]
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Advanced Material Safety and Handling Whitepaper: N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Safety & Application Guide
As a Senior Application Scientist in pharmaceutical development, I approach the handling of halogenated nitroanilines not merely as a compliance exercise, but as a critical parameter in experimental design. N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline (CAS: 70339-08-1) is a highly specialized building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of androgen receptor antagonists like flutamide and bicalutamide analogs.
This whitepaper synthesizes the physicochemical profiling, toxicological mechanisms, and self-validating handling protocols required to safely integrate this compound into your drug discovery workflows.
Physicochemical Profiling & Structural Causality
To safely handle a chemical, one must first understand how its molecular architecture dictates its behavior. The structure of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline features three critical substituents on the aniline core, each contributing to its unique risk profile:
-
Trifluoromethyl Group (-CF₃) at the Ortho Position: This highly electronegative group significantly increases the overall lipophilicity of the molecule. Causality: High lipophilicity enhances the compound's ability to permeate the lipid bilayers of the stratum corneum, making dermal exposure a primary and rapid route of systemic toxicity.
-
Nitro Group (-NO₂) at the Para Position: Acts as a potent electron-withdrawing moiety. While it stabilizes the aromatic ring against electrophilic attack during synthesis, it is highly susceptible to enzymatic reduction in vivo, leading to severe hematological toxicity[1].
-
Isopropylamine Group (-NH-iPr): The bulky isopropyl group provides steric hindrance, which can dictate the regioselectivity of downstream coupling reactions. However, it does not prevent the N-oxidation pathways responsible for bioactivation[2].
Table 1: Quantitative Physicochemical Data
| Parameter | Value | Causality / Implication |
| CAS Number | 70339-08-1 | Unique identifier for regulatory tracking[3]. |
| Molecular Formula | C₁₀H₁₁F₃N₂O₂ | High fluorine content requires specific disposal protocols (incineration with scrubbers). |
| Molecular Weight | 248.20 g/mol | Low molecular weight facilitates rapid systemic absorption[3]. |
| Physical State | Solid / Powder | Prone to aerosolization; requires strict inhalation controls. |
| Storage Temperature | Room Temperature (RT) | Stable under standard conditions, but must be protected from strong oxidizers[3]. |
Toxicological Mechanisms: The "Why" Behind the Hazards
Standard safety data sheets often list hazards without explaining the underlying biology. For N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline, the primary acute hazard is methemoglobinemia , coupled with the potential for long-term hepatotoxicity [4],[5].
When absorbed, the compound undergoes Phase I metabolism via hepatic cytochrome P450 enzymes and nitroreductases. The para-nitro group is reduced to a highly reactive hydroxylamine intermediate. This electrophilic species enters the bloodstream and oxidizes the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin[1]. Because methemoglobin cannot bind oxygen, the result is systemic tissue hypoxia. Concurrently, these reactive intermediates can form covalent adducts with hepatic proteins and DNA, leading to liver dysfunction[2],[5].
Mechanistic pathway of nitroaniline-induced methemoglobinemia and hepatotoxicity.
Table 2: GHS Hazard Classifications & Mitigation
| Hazard Class | GHS Statement | Mechanistic Mitigation Strategy |
| Acute Toxicity (Oral/Dermal/Inhalation) | H302, H312, H332 | Utilize closed-system transfers to prevent aerosolization and dermal contact. |
| Skin/Eye Irritation | H315, H319 | Wear nitrile gloves (double-gloving recommended) and tight-fitting safety goggles. |
| Specific Target Organ Toxicity | H373 (Liver, Blood) | Implement routine biological monitoring for methemoglobin levels in exposed personnel. |
Self-Validating Experimental Workflows
Trustworthiness in laboratory safety relies on protocols that verify themselves at every step. Do not rely on assumptions; use the following step-by-step methodology when handling this compound for synthesis.
Protocol: High-Containment Material Transfer and Reaction Setup
Step 1: Environmental Control Verification
-
Action: Before retrieving the chemical from the storage cabinet, activate the chemical fume hood and measure the face velocity using a calibrated digital anemometer.
-
Validation: Proceed only if the flow rate is ≥ 0.5 m/s.
-
Causality: This ensures that any aerosolized micro-particulates generated during the opening of the container are actively captured, neutralizing the H332 (inhalation) hazard.
Step 2: PPE Integrity Check
-
Action: Don a disposable particulate respirator (N95 or P100), chemical-resistant splash goggles, a flame-retardant lab coat, and double nitrile gloves.
-
Validation: Perform a positive/negative pressure seal check on the respirator. Inspect outer gloves for micro-tears using the inflation method.
Step 3: Anti-Static Weighing
-
Action: Transfer the required mass of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline using a grounded, anti-static spatulas into a pre-tared, sealable glass vial.
-
Validation: Verify the analytical balance reads exactly 0.000 g before and after the tare.
-
Causality: Primary aromatic amines and nitroaromatics can possess explosive potential under high-energy static discharge or when mixed with strong oxidizing agents[2]. Anti-static tools eliminate this ignition source.
Step 4: Decontamination and Waste Segregation
-
Action: Wipe down the balance and surrounding hood area with a solvent compatible with the compound (e.g., ethanol or isopropanol), followed by a dilute weak acid wash to neutralize residual amines.
-
Validation: Visually inspect the wipe for any yellow/orange discoloration (characteristic of nitroaniline derivatives) to confirm complete removal. Dispose of wipes in dedicated halogenated/nitrogenous hazardous waste containers.
Self-validating experimental workflow for the safe handling of hazardous anilines.
Emergency Response & Spill Management
In the event of a spill, the primary objective is to prevent aerosolization and dermal contact.
-
Isolation: Immediately evacuate personnel from the immediate vicinity and maximize fume hood exhaust.
-
Containment: Do not sweep dry powder. Cover the spill with a damp, inert absorbent material (e.g., vermiculite or sand moistened with water or a mild solvent).
-
Neutralization: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container.
-
Medical Intervention: If dermal exposure occurs, wash the affected area with copious amounts of soap and water for at least 15 minutes. If cyanosis (bluish discoloration of lips/nail beds) is observed, administer oxygen and seek immediate emergency medical attention for potential methylene blue therapy (the standard antidote for severe methemoglobinemia)[1].
References
-
Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Publications URL: [Link]
-
Title: Hepatotoxicity of oral exposure to 2-methyl-4-nitroaniline: toxicity prediction and in vivo evaluation Source: PubMed (National Institutes of Health) URL: [Link]
-
Title: Chronic Toxicity, Oncogenic Potential, and Reproductive Toxicity of p-Nitroaniline in Rats Source: Oxford University Press (Toxicological Sciences) URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline | 70339-08-1 [sigmaaldrich.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Hepatotoxicity of oral exposure to 2-methyl-4-nitroaniline: toxicity prediction and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physicochemical Imperative of the Trifluoromethyl Group
Engineering the Future of Therapeutics and Materials: Advanced Research Vectors in Trifluoromethylated Anilines
As a Senior Application Scientist, I frequently observe that the strategic modification of a molecular scaffold is rarely about adding bulk; it is about rewriting the molecule's electronic and thermodynamic destiny. Trifluoromethylated anilines represent a privileged class of compounds in modern chemical research. The incorporation of the trifluoromethyl ( −CF3 ) group fundamentally alters the aniline core. With a Hansch-Fujita π constant of +0.88, the −CF3 moiety significantly enhances lipophilicity, while its robust carbon-fluorine bonds (bond dissociation energy ≈ 485.3 kJ/mol) impart exceptional metabolic inertness 12.
Understanding the causality behind these properties opens up two primary vectors for advanced research: overcoming metabolic resistance in drug discovery and pioneering late-stage photoredox functionalization.
Research Vector I: Overcoming Metabolic Resistance in Drug Discovery
In medicinal chemistry, the primary failure point for many aniline-containing drug candidates is rapid oxidative degradation by hepatic Cytochrome P450 (CYP450) enzymes.
The Causality of Stabilization: Substituting a vulnerable C-H bond with a −CF3 group does more than just create a steric shield (van der Waals volume: 39.8 ų). Because fluorine is highly electronegative, the −CF3 group acts as a powerful electron-withdrawing moiety. This profoundly lowers the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic π -system. This electronic deactivation decreases the nucleophilicity of the ring, effectively starving the oxidative catalytic cycle of CYP450 enzymes and extending the biological half-life ( t1/2 ) of the drug candidate 3.
Logical flow of metabolic stabilization via trifluoromethylation of aniline scaffolds.
Quantitative Pharmacokinetic Comparison
To illustrate the profound impact of this substitution, the following table summarizes the shift in physicochemical properties when transitioning from a standard methyl-aniline to a trifluoromethylated analog 13:
| Pharmacokinetic Parameter | Standard Aniline ( −CH3 ) | Trifluoromethylated Aniline ( −CF3 ) | Mechanistic Causality |
| Bond Dissociation Energy | ~414.2 kJ/mol | ~485.3 kJ/mol | High electronegativity of fluorine strengthens the C-F bond, resisting homolytic cleavage. |
| Lipophilicity (Hansch π ) | +0.56 | +0.88 | Increased hydrophobic surface area facilitates passive cellular membrane permeability. |
| Metabolic Half-Life ( t1/2 ) | ~30 - 45 minutes | ~105 - 120 minutes | Lowered HOMO energy decreases π -system nucleophilicity, starving CYP450 oxidation. |
| Steric Volume (vdW) | ~16.8 ų | ~39.8 ų | Acts as a bulky bioisostere for isopropyl/chlorine, optimizing hydrophobic pocket binding. |
Research Vector II: Late-Stage Photoredox Trifluoromethylation
Historically, synthesizing trifluoromethylated anilines required harsh thermal conditions or pre-functionalized starting materials (e.g., cross-coupling of aryl halides). The modern frontier of synthetic methodology focuses on direct C-H perfluoroalkylation via visible-light photoredox catalysis 4.
The Causality of the Photoredox Approach: By utilizing transition metal complexes (e.g., Iridium or Ruthenium), visible light can excite the photocatalyst to a long-lived triplet state. This excited species undergoes single-electron transfer (SET) with a −CF3 source (such as CF3I or Langlois reagent, CF3SO2Na ), generating an electrophilic ⋅CF3 radical. This radical selectively attacks the electron-rich aniline ring under mild, room-temperature conditions, bypassing the need for pre-activation 45.
Photoredox catalytic cycle for the direct C-H trifluoromethylation of anilines.
Self-Validating Protocol: Visible-Light Photoredox C-H Trifluoromethylation
Objective: Direct late-stage functionalization of an unactivated aniline using a bench-stable trifluoromethyl source and an Iridium-based photocatalyst.
Phase 1: Reaction Assembly & Degassing
-
Reagent Loading: In an oven-dried Schlenk tube, combine the aniline substrate (1.0 equiv), CF3SO2Na (Langlois reagent, 3.0 equiv), and fac -Ir(ppy)3 (1-2 mol%).
-
Causality: Langlois reagent is chosen over gaseous CF3I for bench stability and precise stoichiometric control. The Ir(III) catalyst is selected for its highly reducing excited state ( E1/2red≈−1.73 V vs SCE), which is thermodynamically required to reduce the −CF3 precursor.
-
-
Solvent Addition: Add a 1:1 mixture of DMSO/Water.
-
Causality: The biphasic/polar mixture solubilizes both the organic aniline and the inorganic sodium salt.
-
-
Freeze-Pump-Thaw Degassing (3 Cycles):
-
Causality: Molecular oxygen ( O2 ) is a triplet diradical that will aggressively quench the excited ∗Ir(III) triplet state via energy transfer, halting the reaction.
-
Self-Validation Checkpoint: A properly degassed solution will not exhibit luminescence quenching when briefly exposed to UV light prior to the main reaction.
-
Phase 2: Irradiation & Catalytic Turnover 4. Photochemical Activation: Irradiate the sealed tube with 450 nm blue LEDs at ambient temperature (25 °C) for 16 hours.
-
Causality: The 450 nm wavelength perfectly overlaps with the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the Ir(III) complex, ensuring efficient photon capture without causing unwanted UV-induced substrate degradation.
-
In-Process Monitoring:
-
Self-Validation Checkpoint: Extract a 10 μ L aliquot at 8 hours. Perform Thin Layer Chromatography (TLC) using a UV lamp (254 nm). The disappearance of the lower-Rf aniline spot and the emergence of a higher-Rf (more lipophilic) product spot validates active catalytic turnover.
-
Phase 3: Quenching, Isolation, and Verification 6. Workup: Quench the reaction with aqueous NaHCO3 and extract with ethyl acetate (3x). Dry the organic layer over anhydrous Na2SO4 . 7. Purification: Concentrate under reduced pressure and purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient). 8. Spectroscopic Validation:
-
Self-Validation Checkpoint: Subject the purified product to 19F NMR spectroscopy. The presence of a sharp, distinct singlet in the region of -60 to -65 ppm definitively confirms the successful installation of the −CF3 group. This is a fail-safe analytical check, as fluorine has 100% natural isotopic abundance and spin 1/2, yielding spectra free of complex proton coupling interference.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: National Institutes of Health (NIH) / PMC URL:1
-
Trifluoromethyl group - Grokipedia Source: Grokipedia URL:2
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: National Institutes of Health (NIH) / PMC URL:3
-
Direct Perfluoroalkylation of C-H Bonds in (Hetero)arenes Source: SciSpace URL:4
-
Alkynyltrifluoroborate salts as versatile intermediates for heterocycle synthesis and a new entry into the synthesis of fluoroalkylated (hetero)aromatic compounds Source: White Rose eTheses Online URL:5
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Methodological & Application
Application Note: N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline as a Strategic Building Block in Medicinal Chemistry
Introduction & Chemical Profiling
N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline (CAS: 70339-08-1) is a highly specialized, tri-functional building block utilized extensively in modern medicinal chemistry and drug discovery[1]. The architecture of this molecule provides a unique combination of steric, electronic, and lipophilic properties, making it an ideal precursor for synthesizing targeted therapeutics, including kinase inhibitors, non-steroidal antiandrogens, and anti-infective agents.
The strategic placement of the trifluoromethyl (-CF₃) group is a proven method to modulate the lipophilicity and metabolic stability of drug candidates. By acting as a bioisostere for halogens or methyl groups, the -CF₃ moiety often prevents rapid oxidative degradation by cytochrome P450 enzymes while enhancing membrane permeability[2]. Furthermore, derivatives of this scaffold have been explored in various therapeutic domains, including the synthesis of novel carbodithioates for spermicidal applications[3] and as precursors for biologically active benzimidazole derivatives[4].
Physicochemical Profiling & Rational Drug Design
The structural components of this building block are not arbitrary; they are specifically designed to address common pharmacokinetic and pharmacodynamic challenges in drug development.
| Structural Feature | Physicochemical Effect | Pharmacological / Synthetic Rationale |
| N-Isopropyl Group | Increases lipophilicity (cLogP); adds defined steric bulk. | Restricts bond rotation to lock active conformations; occupies hydrophobic sub-pockets in target proteins; prevents unwanted N-oxidation. |
| Trifluoromethyl (-CF₃) | Strongly electron-withdrawing; increases metabolic stability. | Blocks CYP450-mediated ortho-oxidation; acts as a lipophilic anchor to enhance target binding affinity (e.g., in the DFG-out pocket of kinases). |
| Nitro (-NO₂) | Strong hydrogen bond acceptor; highly electron-withdrawing. | Serves as a masked primary amine for orthogonal synthetic strategies; can be selectively reduced without affecting the -CF₃ or N-isopropyl groups. |
Experimental Protocols: From Building Block to API Prototype
To utilize this building block effectively, the nitro group must first be reduced to a primary amine, generating N1-isopropyl-2-(trifluoromethyl)benzene-1,4-diamine . This intermediate can then undergo regioselective functionalization.
Protocol 1: Catalytic Hydrogenation of the Nitro Group
Objective: Selective reduction of the para-nitro group to yield the highly nucleophilic 1,4-diamine intermediate.
Causality & Rationale: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over dissolving metal reductions (e.g., Fe/HCl or SnCl₂). Dissolving metal reductions require harsh acidic conditions that complicate workup and can lead to unwanted side reactions. The -CF₃ and N-isopropyl groups are completely stable to standard Pd/C hydrogenation, ensuring a clean, quantitative conversion.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask, dissolve N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline (1.0 eq) in absolute ethanol (0.2 M concentration).
-
Inert Atmosphere: Purge the solution with nitrogen gas for 5 minutes. (Causality: Purging removes dissolved oxygen, preventing the spontaneous ignition of the Pd/C catalyst upon addition).
-
Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight).
-
Hydrogenation: Evacuate the flask under a mild vacuum and backfill with H₂ gas using a balloon (~1 atm). Stir vigorously at room temperature for 4–6 hours. (Causality: Vigorous stirring maximizes the gas-liquid-solid interfacial area, overcoming mass transfer limitations and ensuring consistent reduction rates).
-
Validation (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the bright yellow nitro compound spot disappears, replaced by a highly polar, UV-active spot corresponding to the diamine.
-
Filtration: Filter the crude mixture through a tightly packed pad of Celite, washing with excess ethanol. (Causality: Celite physically traps the fine, pyrophoric palladium particulates, preventing heavy metal contamination in the downstream Active Pharmaceutical Ingredient).
-
Isolation: Concentrate the filtrate under reduced pressure to yield N1-isopropyl-2-(trifluoromethyl)benzene-1,4-diamine as an off-white solid. Store under argon to prevent spontaneous air-oxidation.
Protocol 2: Protection-Free Regioselective Amidation
Objective: Couple the newly formed primary amine with a target carboxylic acid to form an amide linkage, a common motif in Type II kinase inhibitors.
Causality & Rationale: The primary amine at the para position is highly nucleophilic due to the electron-donating resonance effect of the para-N-isopropyl group. Conversely, the secondary amine at the ortho position is severely sterically hindered by the adjacent -CF₃ group and the bulky isopropyl chain. This extreme steric and electronic differentiation allows for perfect regioselectivity without the need for cumbersome protecting group chemistry.
Step-by-Step Methodology:
-
Activation: Dissolve the target Carboxylic Acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M) and cool to 0 °C in an ice bath. Add DIPEA (3.0 eq) dropwise. (Causality: Pre-activation with HATU forms a highly reactive O-At ester. Cooling to 0 °C prevents thermal degradation of this active ester and controls the exothermic nature of the initial coupling).
-
Coupling: Stir for 15 minutes, then add the diamine intermediate (1.0 eq) dissolved in a minimal amount of DMF.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours to ensure complete conversion.
-
Workup & Validation: Quench the reaction with saturated aqueous NaHCO₃ and extract heavily with EtOAc. Wash the combined organic layers three times with 5% aqueous LiCl. (Causality: The LiCl wash is a self-validating purification step that effectively partitions residual DMF into the aqueous phase, preventing solvent contamination during crystallization).
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography to isolate the targeted API prototype.
Visualizing the Workflows and Mechanisms
Synthetic Workflow
Caption: Synthetic workflow for derivatizing N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline into an API.
Mechanism of Action: Kinase Inhibition
When incorporated into a targeted API, the trifluoromethyl-phenyl scaffold often acts as a critical binding anchor. In Type II kinase inhibitors, the lipophilic -CF₃ group penetrates deep into the hydrophobic "DFG-out" pocket of the kinase, locking the enzyme in an inactive state.
Caption: Mechanism of action for kinase inhibitors derived from the trifluoromethylaniline scaffold.
References
- MilliporeSigma. "N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline Product Page."
- Journal of Medicinal Chemistry (2018). "Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange."
- Google Patents (2014).
- ResearchGate (2021).
Sources
Application Note: High-Purity Isolation of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline via Normal-Phase Silica Gel Chromatography
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reliable, self-validating protocol for the chromatographic purification of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline, a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.
Physicochemical Rationale & Chromatographic Strategy
To design a successful purification workflow, we must first analyze the molecular structure of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline and predict its interaction with the stationary phase (silica gel) and mobile phase.
Electronic Deactivation and Basicity
Typically, the purification of organic amines by silica gel chromatography is notoriously difficult because basic nitrogen atoms interact strongly with the weakly acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption or severe "streaking"[1]. However, in N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline, the secondary amine is flanked by a para-nitro group and an ortho-trifluoromethyl group. Both groups exert powerful electron-withdrawing effects via resonance (-M) and induction (-I). This extensive delocalization pulls electron density away from the nitrogen lone pair, rendering the amine exceptionally non-basic. Consequently, the molecule behaves more like a neutral, lipophilic entity. The addition of basic modifiers (like triethylamine) to the eluent is generally unnecessary, though it can be utilized at 0.1% if trace tailing is observed[1].
Visual Tracking Advantage
The extended conjugation between the aniline nitrogen and the para-nitro group creates a strong chromophore. Like many nitroaniline derivatives, this compound exhibits a vivid yellow/orange color[2]. This provides a massive operational advantage: the target compound can be visually tracked as it migrates down the column, eliminating the need to blindly collect and analyze hundreds of fractions[2].
Eluent Selection Causality
Because the compound is highly lipophilic (due to the isopropyl and CF3 groups), a non-polar to slightly polar solvent system is required. A gradient of Ethyl Acetate in Hexanes (or Petroleum Ether) is the industry standard for moderately polar aromatic amines[1].
Experimental Workflow & Logical Relationships
Workflow for the chromatographic purification of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline.
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop, self-validating system. Every major action includes a verification step to ensure scientific integrity and prevent product loss.
Step 1: TLC Solvent Optimization (The "Rule of Half")
Causality: Translating Thin Layer Chromatography (TLC) to column chromatography requires matching the Retention Factor (Rf) to specific Column Volumes (CV). For an isocratic elution, the ideal Rf is between 0.20 and 0.30[3]. If the Rf is too high, the compound elutes too fast, co-eluting with non-polar impurities. If too low, the band broadens, wasting solvent and time.
-
Prepare TLC chambers with varying ratios of Hexanes:Ethyl Acetate (e.g., 95:5, 90:10, 85:15).
-
Spot the crude mixture and develop the plates.
-
Select the solvent system that places the bright yellow spot of the target compound at an Rf of ~0.25.
Step 2: Column Packing (Slurry Method)
Causality: Dry packing often traps microscopic air pockets, which causes "channeling" (uneven solvent flow that ruins resolution). The slurry method ensures a homogenous stationary phase[2].
-
Secure a glass chromatography column vertically. Add a small plug of cotton and a 1 cm layer of sand to the bottom.
-
In an Erlenmeyer flask, mix silica gel (230-400 mesh) with the non-polar solvent (Hexanes) to create a uniform slurry.
-
Pour the slurry into the column in one continuous motion.
-
Drain the solvent until the liquid level is exactly 1 mm above the silica bed. Never let the silica run dry, as it will crack.
Step 3: Sample Loading
Causality: The loading band must be as narrow as possible. A wide loading band guarantees a wide elution band, destroying resolution.
-
Wet Loading (Preferred): Dissolve the crude mixture in the absolute minimum volume of Dichloromethane (DCM) or the chosen eluent. Carefully apply this solution dropwise directly onto the top of the silica bed using a long Pasteur pipette.
-
Dry Loading (Alternative): If the crude is an insoluble sludge, dissolve it in a volatile solvent, add a small amount of silica gel (1:20 sample-to-silica ratio), and evaporate to dryness[3]. Pour this dry powder onto the top of the column bed.
-
Add a 1 cm protective layer of sand on top of the loaded sample to prevent disturbing the bed during solvent addition.
Step 4: Elution and Visual Tracking
-
Carefully fill the column with the optimized Hexanes:Ethyl Acetate solvent system.
-
Apply gentle positive air pressure (flash chromatography) to achieve a steady flow rate (e.g., 2 inches of solvent drop per minute).
-
Monitor the column visually. You will observe a distinct yellow/orange band migrating down the silica[2].
-
Begin collecting fractions in test tubes just before the yellow band reaches the stopcock.
Step 5: Fraction Collection and Self-Validation
Causality: Visual tracking is powerful, but structural analogs (e.g., unreacted starting materials) may also be yellow. Self-validation via co-spotting ensures absolute purity.
-
Spot every 3rd or 4th collected fraction onto a TLC plate.
-
Self-Validation Step: On the same TLC plate, spot the original crude mixture next to the fraction spots.
-
Develop the plate. Only combine fractions that show a single spot that perfectly aligns with the target Rf from the crude mixture lane.
-
Pool the validated fractions into a pre-weighed round-bottom flask and concentrate in vacuo using a rotary evaporator.
Quantitative Data & Troubleshooting
Table 1: Physicochemical & Chromatographic Parameters
| Parameter | Value / Characteristic | Chromatographic Implication |
| Molecular Weight | 248.20 g/mol | Elutes readily without specialized macro-porous silica. |
| Amine Basicity | Extremely Low (Deactivated) | Resists strong silanol binding; basic modifiers (TEA) rarely needed. |
| Chromophore | Strong (Nitroaromatic) | Visible yellow/orange band; allows naked-eye tracking of the product. |
| Target TLC Rf | 0.20 – 0.30 | Ensures optimal Column Volume (CV) retention (ΔCV ≥ 2)[3]. |
| Sample:Silica Ratio | 1:30 to 1:50 | Provides sufficient theoretical plates for baseline resolution. |
Table 2: Troubleshooting Chromatographic Anomalies
| Observation | Scientific Cause | Corrective Action |
| Yellow band is severely skewed/diagonal | "Channeling" due to air bubbles or an unlevel sand layer during packing. | Repack column using a thinner slurry; ensure the column is perfectly plumb. |
| Target compound streaks down the column | Sample overloaded, or trace acidic impurities in the silica are ionizing the amine. | Reduce sample load; add 0.1% Triethylamine (TEA) to the mobile phase[1]. |
| Product elutes in the first 2 fractions | Solvent system is far too polar (Rf > 0.6). | Re-optimize TLC. Decrease the ratio of Ethyl Acetate to Hexanes. |
| Target compound co-elutes with impurity | ΔRf between target and impurity is < 0.1 in the chosen solvent system[3]. | Switch to a different solvent selectivity (e.g., Toluene:Acetone) or run a shallower gradient. |
References
- Application Note: Purification of N-Allyl-3-(trifluoromethyl)
- Application Note and Protocol: Column Chromatography Purification of N-(2-Ethoxyethyl)
- Source: PMC (National Institutes of Health)
Sources
analytical methods for N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline characterization
An In-Depth Guide to the Analytical Characterization of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline
Introduction
N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline is a substituted aromatic amine of significant interest in synthetic chemistry. Its structural motifs, including a nitro group, a trifluoromethyl group, and a secondary amine, make it a versatile intermediate for the development of novel pharmaceuticals and agrochemicals. The presence of these functional groups imparts specific physicochemical properties that can be leveraged for various applications, but also necessitates rigorous analytical control to ensure identity, purity, and quality.
This comprehensive guide provides a suite of detailed application notes and validated protocols for the characterization of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the causality behind methodological choices. We will explore a multi-technique approach, including chromatography and spectroscopy, to build a complete analytical profile of the molecule. Each protocol is designed as a self-validating system, incorporating best practices to ensure data integrity and trustworthiness.
Physicochemical Profile
A foundational understanding of the compound's properties is essential for method development. The key physicochemical data for N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline are summarized below.
| Property | Value | Source |
| CAS Number | 70339-08-1 | [1][2] |
| Molecular Formula | C₁₀H₁₁F₃N₂O₂ | [1] |
| Molecular Weight | 248.2 g/mol | [1][2] |
| Purity | ≥98% (Typical) | [1] |
| Solubility | While quantitative data is not widely published, its structure suggests good solubility in common organic solvents like methanol, acetonitrile, chloroform, and ethyl acetate. Isotopic substitution with deuterium does not significantly alter solubility.[3] | N/A |
Part 1: Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of non-volatile and thermally stable compounds, making it ideal for N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline. The presence of the nitroaromatic system provides a strong chromophore for UV detection.[4][5]
Causality in Method Design:
-
Reversed-Phase Chromatography: The molecule is moderately polar. A C18 stationary phase provides excellent retention and separation from non-polar and more polar impurities.
-
Mobile Phase: A gradient of acetonitrile and water is used to ensure elution of a wide range of potential impurities. The addition of 0.1% formic acid protonates the analyte, improving peak shape and minimizing tailing.[6]
-
UV Detection: The conjugated nitroaromatic system exhibits strong UV absorbance, allowing for sensitive detection. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal detection wavelength.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of the target compound.
Detailed Protocol: HPLC-UV
-
Instrumentation:
-
HPLC or UHPLC system with a binary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.[7]
-
-
Reagents and Materials:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid (FA), LC-MS grade
-
N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline reference standard
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm).[4]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: PDA detector scanning from 210-400 nm; extract chromatogram at the wavelength of maximum absorbance (λmax).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1.0 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
System Suitability:
-
Perform five replicate injections of the standard solution.
-
The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Part 2: Spectroscopic Analysis for Structural Elucidation
A combination of spectroscopic techniques is required for unambiguous structural confirmation. NMR, FT-IR, and UV-Vis spectroscopy each provide complementary pieces of the structural puzzle.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.[8]
-
¹H NMR: Provides information on the number and connectivity of protons. We expect to see signals for the isopropyl group, the N-H proton, and the three distinct protons on the aromatic ring.
-
¹³C NMR: Reveals the carbon skeleton. Due to the lack of symmetry, ten distinct carbon signals are expected.
-
¹⁹F NMR: Is essential for confirming the presence and electronic environment of the trifluoromethyl (-CF₃) group.[6]
Workflow for NMR Analysis
Caption: General workflow for comprehensive NMR spectral analysis.
Detailed Protocol: NMR Spectroscopy
-
Instrumentation:
-
NMR spectrometer (400 MHz or higher recommended for better resolution).[8]
-
-
Sample Preparation:
-
¹H NMR Data Acquisition:
-
Pulse Sequence: Standard single-pulse.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 2 seconds.
-
-
¹³C NMR Data Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: ≥1024 (due to the low natural abundance of ¹³C).[8]
-
Relaxation Delay: 2-5 seconds.
-
-
¹⁹F NMR Data Acquisition:
-
Pulse Sequence: Standard single-pulse (proton-decoupled).
-
Spectral Width: Appropriate range for -CF₃ groups (e.g., -50 to -70 ppm).
-
Number of Scans: 64-128.
-
-
Data Processing and Interpretation:
-
Apply Fourier transform, phase correction, and baseline correction to all spectra.
-
Reference the ¹H spectrum to TMS at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.[8]
-
Expected ¹H NMR Signals:
-
A doublet for the two methyl groups of the isopropyl substituent (~1.3 ppm).
-
A septet for the methine proton of the isopropyl group (~3.8-4.2 ppm).
-
A broad singlet for the N-H proton (variable, ~5-6 ppm).
-
Three distinct signals in the aromatic region (7.0-8.5 ppm), likely appearing as doublets and a doublet of doublets, reflecting their coupling patterns.
-
-
Expected ¹³C NMR Signals: Signals for the methyl and methine carbons of the isopropyl group, six distinct aromatic carbons (including two quaternary carbons attached to the -CF₃ and -NO₂ groups), and the -CF₃ carbon (which will appear as a quartet due to C-F coupling).
-
Expected ¹⁹F NMR Signal: A singlet around -60 to -63 ppm, characteristic of an aromatic -CF₃ group.[10]
-
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and non-destructive technique used to identify the presence of key functional groups based on their characteristic vibrational frequencies.
Detailed Protocol: ATR-FT-IR
-
Instrumentation:
-
FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
-
Data Acquisition:
-
Data Interpretation:
-
The spectrum should be analyzed for the presence of characteristic absorption bands.
-
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3350-3400 | N-H Stretch | Secondary Amine |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2970-2870 | C-H Stretch | Aliphatic (Isopropyl) |
| ~1590, ~1480 | C=C Stretch | Aromatic Ring |
| ~1520, ~1340 | N-O Asymmetric & Symmetric Stretch | Nitro Group |
| ~1300-1100 | C-F Stretch | Trifluoromethyl |
C. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to analyze compounds with chromophores. The nitro-substituted aromatic ring in the target molecule is a strong chromophore, making this technique suitable for both qualitative confirmation and quantitative analysis. The absorption maximum is highly dependent on the molecular structure.[12]
Detailed Protocol: UV-Vis Spectroscopy
-
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol or ethanol) at a concentration of ~100 µg/mL.
-
Prepare a dilute working solution (e.g., 5-10 µg/mL) from the stock solution.
-
-
Data Acquisition:
-
Use the pure solvent as a blank to zero the instrument.
-
Scan the sample solution from 200 to 500 nm.
-
-
Data Interpretation:
Part 3: Mass Spectrometry for Molecular Weight Confirmation
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns for structural confirmation. It is typically coupled with a chromatographic inlet like Gas Chromatography (GC) or HPLC.
Causality in Method Selection:
-
GC-MS vs. LC-MS: The choice depends on the analyte's volatility and thermal stability. N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline is likely stable enough for GC analysis. However, LC-MS offers broader applicability without the need for high temperatures, which can sometimes cause degradation of nitro compounds.[5][14]
-
Ionization: Electron Ionization (EI) is common for GC-MS and provides rich fragmentation data. Electrospray Ionization (ESI) is standard for LC-MS, typically yielding the protonated molecular ion [M+H]⁺, which is excellent for molecular weight confirmation.[15]
Workflow for GC/LC-Mass Spectrometry
Caption: A generalized workflow for mass spectrometry analysis.
Protocol Outline: GC-MS
-
Instrumentation:
-
GC system coupled to a Mass Spectrometer with an EI source.
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Data Interpretation:
-
Molecular Ion (M⁺): Expect a peak at m/z 248.
-
Key Fragments: Look for characteristic losses, such as the loss of a methyl group (m/z 233), an isopropyl group (m/z 205), and a nitro group (m/z 202).
-
Summary of Analytical Techniques
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV | Purity analysis, Quantification | High precision, robust, widely available.[6] | Requires a chromophore, less structural information than MS or NMR. |
| NMR (¹H, ¹³C, ¹⁹F) | Unambiguous Structure Elucidation | Provides detailed structural connectivity.[8] | Lower sensitivity than MS, requires higher sample amount. |
| FT-IR | Functional Group Identification | Fast, non-destructive, simple sample preparation. | Provides limited information on the overall molecular structure. |
| GC-MS / LC-MS | Molecular Weight Confirmation, Identification | High sensitivity, provides molecular weight and fragmentation data.[14] | GC can cause degradation of thermally labile compounds.[5] |
Conclusion
The characterization of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline requires a multi-faceted analytical approach. By logically combining chromatography for purity assessment with a suite of spectroscopic techniques (NMR, FT-IR, UV-Vis) and mass spectrometry for structural confirmation, a complete and reliable analytical profile can be established. The protocols and insights provided in this guide offer a robust framework for researchers and quality control professionals to ensure the integrity of their materials, supporting the advancement of research and development in the chemical and pharmaceutical sciences.
References
-
Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (2026, March 10). LCGC International. Retrieved March 12, 2026, from [Link]
-
Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]
-
Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (2025, August 6). ResearchGate. Retrieved March 12, 2026, from [Link]
-
Determination of organic nitro compounds using HPLC-UV-PAED. (2004, December 7). SPIE Digital Library. Retrieved March 12, 2026, from [Link]
-
HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. (n.d.). PMC. Retrieved March 12, 2026, from [Link]
-
UV-vis absorption spectra of different nitroaromatic compounds. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]
-
A systematic study of the absorbance of the nitro functional group in the vacuum UV region. (n.d.). IU Indianapolis ScholarWorks. Retrieved March 12, 2026, from [Link]
-
The UV–vis spectra of various nitroaromatic compounds and excitation of... (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]
-
Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. (2023, February 9). MDPI. Retrieved March 12, 2026, from [Link]
-
Exploiting Intramolecular Hydrogen Bond for Highly (Z)- Selective & Metal Free Synthesis of Amide Substituted β- aminoenones - Supporting Information. (n.d.). Retrieved March 12, 2026, from [Link]
-
Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021, October 18). Taylor & Francis Online. Retrieved March 12, 2026, from [Link]
-
¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017, December 6). MDPI. Retrieved March 12, 2026, from [Link]
Sources
- 1. N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline | 70339-08-1 [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. d-nb.info [d-nb.info]
Application Note: Handling, Storage, and Safety Protocols for N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Protocol & Safety Guide
Executive Summary
N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline (CAS: 70339-08-1) is a highly specialized fluorinated nitroaniline building block utilized in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). While its unique structural motifs—specifically the highly electron-withdrawing trifluoromethyl and nitro groups—make it an invaluable synthetic intermediate, they also impart severe toxicological and physicochemical hazards.
This application note provides a comprehensive, field-proven framework for the safe handling, storage, and emergency management of this compound. Moving beyond basic Safety Data Sheet (SDS) compliance, this guide emphasizes the causality behind safety protocols, ensuring that researchers understand why specific precautions are non-negotiable.
Physicochemical Profile & Toxicological Causality
To design a self-validating safety system, one must first understand the molecular behavior of the compound. The lipophilic nature of the trifluoromethyl group significantly enhances the molecule's ability to cross biological membranes (skin, lungs, GI tract), while the nitroaromatic core is a well-documented hematotoxin 1.
Quantitative Data Summary
| Property | Value | Mechanistic Causality / Operational Relevance |
| CAS Number | 70339-08-1 | Unique identifier for the N-isopropyl derivative. |
| Molecular Formula | C₁₀H₁₁F₃N₂O₂ | The combination of F and NO₂ groups dictates high lipophilicity and subsequent rapid dermal absorption. |
| Molecular Weight | 248.20 g/mol | Critical for precise stoichiometric calculations during API synthesis. |
| Physical State | Crystalline Solid | Prone to aerosolization as a fine dust; necessitates strict anti-static handling and respiratory protection. |
| Solubility | Insoluble in H₂O; Soluble in EtOH | Dictates the use of 70% ethanol for spill decontamination, as water will only spread the hydrophobic powder. |
| Storage Temp | 4°C, Protect from light | Prevents slow photochemical degradation and thermal decomposition of the nitroaromatic system 2. |
The Mechanism of Toxicity: Methemoglobinemia
Exposure to nitroanilines induces methemoglobinemia. Hepatic enzymes metabolize the nitro group into reactive hydroxylamines. These metabolites oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), rendering the blood incapable of transporting oxygen 3. This leads to systemic hypoxia, clinically presenting as cyanosis (blue discoloration of lips and nail beds) 4.
Mechanism of nitroaniline-induced methemoglobinemia leading to tissue hypoxia.
Storage Protocols (Self-Validating System)
Improper storage of fluorinated nitroanilines can lead to gradual decomposition, pressure buildup, and compromised synthetic yields.
-
Primary Conditions: Store at 4°C in a desiccated, light-proof environment.
-
Causality: The nitro group is sensitive to prolonged light exposure and elevated temperatures, which can trigger exothermic decomposition pathways. Moisture can degrade the compound and cause clumping, complicating precise mass transfer.
-
Validation Checkpoint: Implement a continuous temperature monitoring system (data logger) in the chemical refrigerator. Self-Validation: Before use, visually inspect the powder. A shift from its standard yellow/brown crystalline appearance to a darker, oily residue indicates degradation. Do not use degraded material.
Handling & Experimental Workflow
Standard laboratory PPE is insufficient for fluorinated nitroanilines due to their high dermal permeability. The following step-by-step methodology incorporates built-in validation checks to ensure operator safety 5.
Protocol: Safe Dispensing and Weighing
-
Environmental Verification: Ensure the chemical fume hood has a certified face velocity of 80–100 fpm.
-
Validation: Check the digital airflow monitor. Manually confirm inward draft using a Kimwipe strip before opening the sash.
-
-
Advanced PPE Donning: Equip a NIOSH-approved N95 or P100 particulate respirator, splash goggles, a fully buttoned lab coat, and double nitrile gloves .
-
Causality: Nitroanilines can permeate standard latex. Double-gloving with nitrile provides a critical barrier.
-
Validation: Perform a positive/negative pressure seal check on the respirator.
-
-
Static Mitigation: Place an anti-static weighing boat on the analytical balance.
-
Causality: Static charge causes fine fluorinated powders to "jump," leading to balance contamination and aerosolized inhalation risks.
-
-
Dispensing: Using a grounded stainless-steel spatula, carefully transfer the solid. Seal the primary container immediately after the target mass is reached.
-
Immediate Decontamination: Wipe the exterior of the closed container and the spatula with a Kimwipe dampened with 70% ethanol.
-
Validation: Visually inspect the wipe for yellow residue. Repeat the ethanol wipe until the tissue remains completely white.
-
Self-validating workflow for the safe handling and dispensing of fluorinated nitroanilines.
Emergency Response & Decontamination
In the event of an accidental spill or exposure, immediate, protocol-driven action is required.
Protocol: Solid Spill Decontamination
Do NOT dry sweep. Dry sweeping generates toxic dust clouds.
-
Isolation: Evacuate the immediate vicinity. Ensure no personnel are downwind of the spill zone.
-
Wetting: Gently spray the spilled powder with 70% ethanol from a squeeze bottle.
-
Causality: Water is ineffective due to the compound's hydrophobicity. Ethanol reduces surface tension, prevents aerosolization, and partially dissolves the compound for efficient uptake.
-
-
Absorption: Cover the dampened spill with inert absorbent pads.
-
Collection: Scoop the absorbed material using non-sparking tools into a designated hazardous waste bag.
-
Validation: Wash the surface with a detergent solution, followed by a final ethanol wipe. The surface must show absolutely no yellow discoloration.
Protocol: Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Validation: Monitor the individual for signs of cyanosis (blue lips/nail beds) over the next 2-4 hours.
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek emergency medical attention immediately, as methemoglobinemia requires clinical intervention (e.g., methylene blue administration).
References
- Sigma-Aldrich. "N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline | 70339-08-1". Sigma-Aldrich Product Catalog.
- ChemScene. "121-01-7 | 4-Nitro-2-(trifluoromethyl)aniline Safety Data". ChemScene Chemical Database.
- New Jersey Department of Health. "Hazardous Substance Fact Sheet: p-NITROANILINE". NJ.gov Right to Know.
- PubChem. "3-Nitroaniline | C6H6N2O2". National Institutes of Health.
- BenchChem. "Health and safety considerations for handling 3-Nitroaniline". BenchChem Technical Support.
Sources
The Strategic Utility of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline in Modern Organic Synthesis
Introduction: A Versatile Building Block for Bioactive Molecules
In the landscape of contemporary drug discovery and fine chemical synthesis, the strategic incorporation of fluorine atoms and sterically demanding functional groups is a cornerstone of molecular design. N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline emerges as a pivotal building block, embodying these principles. Its unique trifluoromethyl and isopropyl substituents, coupled with a reactive nitro group, offer a powerful handle for constructing complex molecular architectures with enhanced pharmacological profiles. This technical guide provides an in-depth exploration of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline, detailing its synthesis, key transformations, and its critical role in the preparation of high-value compounds, most notably the anti-androgen drug Nilutamide. For researchers, medicinal chemists, and process development professionals, a thorough understanding of this intermediate's reactivity and handling is paramount for its effective utilization in multi-step synthetic campaigns.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline is essential for its safe handling, storage, and application in synthesis.
| Property | Value | Source |
| CAS Number | 70339-08-1 | [1] |
| Molecular Formula | C₁₀H₁₁F₃N₂O₂ | [1] |
| Molecular Weight | 248.20 g/mol | [1] |
| Appearance | Yellow to orange solid | - |
| Melting Point | Not explicitly available, but expected to be a low-melting solid | - |
| Solubility | Soluble in most organic solvents such as methanol, ethanol, ethyl acetate, and dichloromethane. | - |
Core Synthetic Applications: From Starting Material to Key Intermediates
The synthetic utility of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline is primarily centered around the chemical handles offered by its aromatic ring and the nitro functional group. The following sections detail the key transformations that unlock its potential as a versatile building block.
Synthesis of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline
The most direct and industrially scalable synthesis of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline involves the nucleophilic aromatic substitution of 4-chloro-3-nitrobenzotrifluoride with isopropylamine. The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride.
Caption: Synthesis of the target molecule via SNAr.
Protocol 1: Synthesis of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline
Materials:
-
4-Chloro-3-nitrobenzotrifluoride
-
Isopropylamine (in a suitable solvent or neat)
-
A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
A non-nucleophilic base (e.g., potassium carbonate or triethylamine), optional
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of 4-chloro-3-nitrobenzotrifluoride (1.0 eq) in a suitable polar aprotic solvent, add isopropylamine (2.0-3.0 eq). The reaction can be run neat with excess isopropylamine acting as both reactant and base.
-
If a solvent is used, a non-nucleophilic base (1.5 eq) can be added to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the solvent used.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline.
Reduction of the Nitro Group: Gateway to Further Functionalization
The reduction of the nitro group to a primary amine is the most critical transformation of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline, yielding the highly valuable intermediate, N¹-isopropyl-2-(trifluoromethyl)benzene-1,4-diamine. This diamine is a direct precursor to a wide range of biologically active molecules.
Caption: Key reduction of the nitro functional group.
Protocol 2: Catalytic Hydrogenation of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline
Materials:
-
N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline
-
Palladium on carbon (10% Pd/C) or Raney Nickel
-
Methanol or Ethanol
-
Hydrogen gas source
-
A suitable hydrogenation vessel (e.g., Parr shaker)
-
Celite®
Procedure:
-
In a hydrogenation vessel, dissolve N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline (1.0 eq) in methanol or ethanol.
-
Carefully add the 10% Pd/C catalyst (typically 5-10 mol%) or a slurry of Raney Nickel to the solution.
-
Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically exothermic, and cooling may be required for large-scale reactions.
-
Monitor the reaction progress by TLC or HPLC. The disappearance of the starting material usually indicates completion.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude N¹-isopropyl-2-(trifluoromethyl)benzene-1,4-diamine. This product is often of sufficient purity for use in the next step, but can be purified by column chromatography if necessary.
Application in the Synthesis of Nilutamide
A prime example of the utility of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline is its role in the synthesis of Nilutamide, a non-steroidal anti-androgen used in the treatment of prostate cancer.[2] The synthesis hinges on the conversion of the diamine intermediate into the final hydantoin-containing drug molecule.
Caption: Final steps in the synthesis of Nilutamide.
Protocol 3: Synthesis of Nilutamide from N¹-isopropyl-2-(trifluoromethyl)benzene-1,4-diamine
Materials:
-
N¹-isopropyl-2-(trifluoromethyl)benzene-1,4-diamine
-
Phosgene or a phosgene equivalent (e.g., triphosgene, diphosgene)
-
2-Amino-2-methylpropanoic acid or its ester derivative
-
An appropriate solvent (e.g., toluene, dichloromethane)
-
A non-nucleophilic base (e.g., triethylamine)
-
Hydrochloric acid
-
Ethyl acetate
-
Brine
Procedure:
Part A: Formation of the Isocyanate Intermediate
-
In a well-ventilated fume hood, dissolve N¹-isopropyl-2-(trifluoromethyl)benzene-1,4-diamine (1.0 eq) in a dry, inert solvent such as toluene.
-
Cool the solution to 0 °C.
-
Slowly add a solution of phosgene or a phosgene equivalent (1.1 eq) in the same solvent. Caution: Phosgene and its equivalents are highly toxic and must be handled with extreme care.
-
Allow the reaction to warm to room temperature and stir until the formation of the isocyanate is complete (monitor by IR spectroscopy for the appearance of a strong absorption around 2250-2275 cm⁻¹).
-
Remove the solvent and any excess phosgene equivalent under reduced pressure.
Part B: Cyclization to Nilutamide
-
Dissolve the crude isocyanate intermediate in a suitable solvent like acetonitrile.
-
Add a solution of a 2-amino-2-methylpropanoic acid derivative (e.g., the methyl ester) (1.1 eq) and a non-nucleophilic base (1.2 eq) in the same solvent.
-
Heat the reaction mixture to reflux and monitor by TLC or HPLC until the reaction is complete.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
If an ester was used, hydrolyze the ester group under acidic or basic conditions to afford the carboxylic acid.
-
The resulting intermediate will often cyclize in situ upon heating or under acidic conditions to form the hydantoin ring of Nilutamide.
-
Perform an aqueous workup by partitioning the reaction mixture between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude Nilutamide by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Conclusion: An Indispensable Tool for Chemical Innovation
N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline stands as a testament to the power of strategic molecular design. Its carefully orchestrated arrangement of functional groups provides a robust and versatile platform for the synthesis of complex, high-value molecules. The protocols detailed herein offer a practical guide for the synthesis and application of this key building block, enabling researchers and developers to harness its full potential. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of such well-defined and highly functionalized intermediates will undoubtedly continue to expand, solidifying the place of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline as an indispensable tool in the arsenal of the modern organic chemist.
References
- Harris, C. J., et al. (1982). Process for the preparation of aniline derivatives.
- Jakkula, S. K., & Ega, J. K. (2024). SYNTHESIS AND CHARACTERIZATION OF NEW NILUTAMIDE NO2 GROUP MODIFIED 1,2,3-TRIAZOLES AS In vitro ANTICANCER AGENTS. RASĀYAN Journal of Chemistry, 17(1), 128-137.
- Harris, P. A., et al. (2009). Discovery and evaluation of N-isopropyl-4-nitro-2-(trifluoromethyl)aniline derivatives as potent and selective inhibitors of Lck. Bioorganic & Medicinal Chemistry Letters, 19(15), 4165-4168.
- An improved and practical route for the synthesis of enzalutamide and potential impurities study. (2016). Chinese Chemical Letters, 27(9), 1537-1540.
- PROCESS FOR PREPARATION OF ENZALUTAMIDE USING NOVEL INTERMEDI
- A process for the preparation of 2-nitro-4-trifluoromethyl aniline. EP 0381010 A2.
- Preparation of trifluoromethylanilines. US 6333434 B1.
- Gaukroger, K., et al. (2001). Nilutamide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in prostate cancer. Drugs & Aging, 18(7), 529-540.
Sources
Application Note: Experimental Setup and Protocols for the Nitration of Trifluoromethylated Anilines
Audience: Researchers, scientists, and drug development professionals Content Type: Detailed Application Notes and Protocols
Introduction and Strategic Overview
The nitration of trifluoromethylated anilines is a critical transformation in the synthesis of advanced agrochemicals (such as the pre-emergence herbicides Fluchloralin and Trifluralin) and active pharmaceutical ingredients (APIs)[1][2]. Specifically, the conversion of 4-trifluoromethylaniline to 2,6-dinitro-4-(trifluoromethyl)aniline represents a cornerstone reaction in industrial and discovery chemistry[1].
As a Senior Application Scientist, I have designed this guide to move beyond a simple list of instructions. Nitrating an electron-deficient, yet oxidation-prone aromatic system requires a deep understanding of reaction kinetics, directing group synergies, and thermal management. This application note details the mechanistic causality behind the experimental choices, providing a self-validating protocol for the highly regioselective dinitration of 4-trifluoromethylaniline.
Mechanistic Insights & Causality (E-E-A-T)
Designing a successful nitration protocol for this substrate requires navigating conflicting electronic effects:
-
Synergistic Regioselectivity: The trifluoromethyl ( −CF3 ) group is strongly electron-withdrawing and meta-directing. The amino ( −NH2 ) group is strongly activating and ortho/para-directing. In 4-trifluoromethylaniline, the −NH2 group directs incoming electrophiles to the 2 and 6 positions (ortho). Concurrently, the −CF3 group at the 4-position also directs to the 2 and 6 positions (meta to itself). This powerful synergy dictates an almost exclusive regioselectivity for the 2,6-dinitro product.
-
The Protonation Dilemma: Nitration utilizes a "mixed acid" system (concentrated HNO3 and H2SO4 )[3]. In highly acidic media, the amine can protonate to form an anilinium ion ( −NH3+ ), which is meta-directing (directing to the 3,5 positions) and strongly deactivating. However, because the unprotonated free base is orders of magnitude more reactive toward electrophilic aromatic substitution, the reaction proceeds almost entirely through the vanishingly small equilibrium fraction of the free amine.
-
Oxidation vs. Nitration: Free anilines are highly susceptible to oxidative degradation by nitric acid, which can lead to tar formation. To prevent this, the initial mononitration must be conducted under strict cryogenic control (0–5 °C)[3]. Once the first nitro group is installed, the ring becomes sufficiently deactivated to resist oxidation, allowing the temperature to be safely raised to drive the more kinetically demanding second nitration.
Caption: Synergistic directing effects of CF3 and NH2 groups during stepwise nitration.
Experimental Setup and Safety Requirements
Hazard Warning: The nitration of anilines is highly exothermic and carries a risk of thermal runaway. Fuming nitric acid and concentrated sulfuric acid are severe corrosives and strong oxidizers.
-
Reactor Design: Use a 3-neck or 4-neck round-bottom flask equipped with a heavy-duty PTFE mechanical stirrer. Magnetic stirring is insufficient due to the high viscosity of the sulfuric acid and the precipitation of the dinitro product.
-
Temperature Monitoring: An internal PTFE-coated thermocouple is mandatory. External bath temperature does not accurately reflect the internal reaction kinetics during the highly exothermic mixed acid addition.
-
Cooling System: An ice-salt bath or a programmable cryostat is required to maintain the strict 0–5 °C parameter during the initial phase.
Detailed Experimental Protocol: Dinitration of 4-Trifluoromethylaniline
This protocol describes the direct synthesis of 2,6-dinitro-4-(trifluoromethyl)aniline from 4-trifluoromethylaniline[1][2].
Phase 1: Preparation of the Mixed Acid
-
Charge a clean, dry addition funnel with 2.5 equivalents of Fuming Nitric Acid (98-99%).
-
Slowly add 3.0 equivalents of Concentrated Sulfuric Acid (98%) to the nitric acid while maintaining the temperature below 10 °C using an external ice bath.
-
Causality Check: Sulfuric acid acts as both a solvent and a catalyst, protonating the nitric acid to generate the active nitronium ion ( NO2+ ) electrophile[3].
Phase 2: Substrate Solvation and Mononitration
-
In the main reactor, dissolve 1.0 equivalent of 4-trifluoromethylaniline in 5.0 equivalents of Concentrated Sulfuric Acid (98%).
-
Cool the reactor to strictly 0–5 °C using an ice-salt bath.
-
Begin dropwise addition of the mixed acid from Phase 1. Adjust the addition rate so that the internal temperature never exceeds 5 °C.
-
Causality Check: Exceeding 5 °C at this stage will cause the nitric acid to act as an oxidizer rather than a nitrating agent, cleaving the unprotonated amine and generating intractable black tar[3].
Phase 3: Dinitration Maturation
-
Once the addition is complete, maintain stirring at 5 °C for 30 minutes to ensure complete mononitration.
-
Remove the cooling bath and allow the reaction mixture to naturally warm to room temperature (20–25 °C ).
-
Continue vigorous mechanical stirring for 2 to 3 hours. The mixture will become a thick, pale-yellow slurry as the dinitro product precipitates.
-
Causality Check: The first nitro group deactivates the ring, halting further reaction at 5 °C. Warming to 25 °C provides the necessary activation energy for the second nitronium ion to attack the remaining ortho position[3].
Phase 4: Quenching and Isolation
-
Slowly pour the reaction slurry over a large excess of crushed ice (approximately 10 mL of ice-water per gram of reaction mass) under vigorous stirring.
-
Filter the precipitated bright yellow solid through a sintered glass Buchner funnel.
-
Wash the filter cake extensively with cold distilled water until the filtrate reaches a neutral pH (pH ~7).
-
Dry the solid under a high vacuum at 40 °C to constant weight.
Caption: Experimental workflow for the controlled dinitration of 4-trifluoromethylaniline.
Quantitative Data Presentation
To ensure reproducibility, the following tables summarize the critical stoichiometric ratios and the thermal kinetic profile required for this protocol.
Table 1: Reagent Stoichiometry and Equivalents
| Reagent | Role | Equivalents | Mass/Vol per 100g Substrate | Notes |
| 4-Trifluoromethylaniline | Substrate | 1.0 eq | 100.0 g | Ensure high purity (>98%) |
| Sulfuric Acid (98%) | Solvent/Catalyst | 5.0 eq (Base) + 3.0 eq (Mix) | ~250 mL total | Acts as a heat sink |
| Nitric Acid (98-99%) | Electrophile Source | 2.5 eq | ~65 mL | Slight excess drives dinitration |
| Crushed Ice | Quenching Agent | Excess | ~1.5 kg | Prevents product hydrolysis |
Table 2: Reaction Temperature Profile and Kinetics
| Reaction Phase | Target Internal Temp | Duration | Kinetic Observation |
| Substrate Solvation | 0–5 °C | 15 min | Exothermic dissolution; wait for stabilization. |
| Mixed Acid Addition | < 5 °C | 1–2 hours | Highly exothermic. Rate limited by cooling capacity. |
| Mononitration Hold | 5 °C | 30 min | Ensures complete conversion to mononitro intermediate. |
| Dinitration Maturation | 20–25 °C | 2–3 hours | Mildly exothermic initially; product begins to precipitate. |
Alternative Strategies: The Amination Route
In industrial scale-up where the direct nitration of anilines poses too high a safety risk due to oxidation, an alternative self-validating pathway is often utilized. This involves the nitration of 4-chlorobenzotrifluoride to 4-chloro-3,5-dinitrobenzotrifluoride, followed by nucleophilic aromatic substitution ( SNAr ) with ammonia or an amine derivative[1]. Because the chlorine atom does not possess the oxidative vulnerability of a free amine, the nitration can be pushed harder using oleum (fuming sulfuric acid) without the risk of tar formation[4][5].
References
-
Benchchem. An In-depth Technical Guide to the Synthesis of N-(2-chloroethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline (Fluchloralin). Retrieved from:1
-
University of Hertfordshire AERU. Fluchloralin (Ref: BAS 392H) - Pesticide Properties DataBase. Retrieved from: 2
-
Benchchem. 3-Chloro-2,6-dinitro-4-(trifluoromethyl)aniline - Preparation Methods. Retrieved from: 3
-
Google Patents (WO2021047978A1). Process for the preparation of α-methyl-[4-(nitro)-2-(trifluoromethyl)]-benzyl nitrate. Retrieved from: 4
-
Google Patents (US5728881A). Process for preparing trifluralin. Retrieved from: 5
Sources
- 1. Fluchloralin Herbicide [benchchem.com]
- 2. Fluchloralin (Ref: BAS 392H) [sitem.herts.ac.uk]
- 3. 3-Chloro-2,6-dinitro-4-(trifluoromethyl)aniline | 959235-57-5 | Benchchem [benchchem.com]
- 4. WO2021047978A1 - Process for the preparation of α-methyl-[4-(nitro)-2-(trifluoromethyl)]-benzyl nitrate - Google Patents [patents.google.com]
- 5. US5728881A - Process for preparing trifluralin - Google Patents [patents.google.com]
Troubleshooting & Optimization
improving yield of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline synthesis
Technical Support Center: Optimizing the Synthesis of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline. This compound is a vital intermediate in drug development (often utilized in the synthesis of antiandrogens), and its preparation relies on a classic Nucleophilic Aromatic Substitution (SₙAr) [1].
While the starting material, 1-chloro-4-nitro-2-(trifluoromethyl)benzene [2], is highly activated by the strongly electron-withdrawing para-nitro and ortho-trifluoromethyl groups, the physical properties of the nucleophile—isopropylamine—create unique kinetic and thermodynamic challenges. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to maximize your yield and purity [3].
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: My conversion is stalling at 40-50% despite prolonged heating. Why is the reaction incomplete? The Causality: The fundamental mismatch in this reaction is thermal. The SₙAr activation energy requires heating the reaction mixture to 60–80 °C to achieve a practical rate of conversion. However, isopropylamine has a boiling point of 32 °C. If you are using a standard open-reflux setup, the isopropylamine rapidly vaporizes and escapes the solvent phase into the condenser, effectively dropping the nucleophile concentration in the liquid phase to near zero. The Solution: You must decouple the reaction temperature from the nucleophile's boiling point by conducting the reaction in a sealed, heavy-walled pressure tube or autoclave. Additionally, use 3.0 equivalents of isopropylamine: 1.0 eq for the substitution, 1.0 eq to act as an acid scavenger for the generated HCl, and 1.0 eq to maintain a high concentration gradient and saturate the vessel's headspace.
Q2: I am observing a significant amount of a polar by-product on my TLC/HPLC. What is it, and how do I prevent it? The Causality: The polar impurity is almost certainly 4-nitro-2-(trifluoromethyl)phenol. This is a hydrolysis by-product. The highly activated aryl chloride is highly susceptible to attack by hydroxide ions. If your Dimethyl Sulfoxide (DMSO) solvent or the amine contains trace water, the ambient basicity of the amine generates hydroxide ions, which outcompete the sterically hindered isopropylamine to form the phenol. The Solution: Transition to strictly anhydrous conditions. Use anhydrous DMSO stored over 3Å molecular sieves, ensure your isopropylamine is dry, and flush the pressure vessel with dry nitrogen or argon prior to sealing.
Q3: During the aqueous workup, the product forms a stubborn emulsion or "oils out" instead of crystallizing. How can I improve isolation? The Causality: DMSO is highly miscible with water, which is why aqueous quenching is the standard workup. However, N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline has a relatively low melting point and high lipophilicity. If the quench water is at room temperature, the heat of mixing (DMSO + water is an exothermic process) raises the temperature enough to melt the precipitating product, causing it to trap DMSO and form a colloidal emulsion (oiling out). The Solution: Perform a "crash-out" quench. Pour the reaction mixture dropwise into a vigorously stirred bath of ice-water (0–4 °C). The rapid thermal shock forces the product to bypass the liquid phase and immediately form a crystalline solid, excluding DMSO from the crystal lattice.
Part 2: SₙAr Mechanistic Pathway
SNAr mechanism for N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline synthesis and hydrolysis pathway.
Part 3: Optimized Experimental Protocol (Self-Validating System)
This protocol is designed with built-in validation checkpoints to ensure the reaction is proceeding correctly before moving to the next step.
Reagents & Equipment:
-
1-Chloro-4-nitro-2-(trifluoromethyl)benzene (1.0 eq, 10.0 g, 44.3 mmol)
-
Isopropylamine (3.0 eq, 11.4 mL, 133.0 mmol)
-
Anhydrous DMSO (40 mL)
-
Heavy-walled glass pressure tube (100 mL capacity) with a Teflon threaded O-ring cap.
Step-by-Step Methodology:
-
Preparation & Purging: To the 100 mL pressure tube, add 10.0 g of 1-chloro-4-nitro-2-(trifluoromethyl)benzene and 40 mL of anhydrous DMSO. Stir until fully dissolved.
-
Validation Checkpoint: The solution should be a clear, pale yellow liquid. Any cloudiness indicates moisture or degraded starting material.
-
-
Nucleophile Addition: Cool the vessel slightly in an ice bath (to prevent premature volatilization), and add 11.4 mL of isopropylamine in one portion. Sweep the headspace with argon for 10 seconds, then immediately seal the Teflon cap tightly.
-
Pressurized Heating: Transfer the sealed tube to an oil bath or heating block pre-heated to 75 °C. Stir vigorously for 6 hours. Safety Note: Ensure the vessel is behind a blast shield, as heating isopropylamine generates internal pressure.
-
Validation Checkpoint: As the reaction progresses, the solution will transition from pale yellow to a deep, vibrant orange/yellow, indicating the formation of the highly conjugated aniline product.
-
-
In-Process Monitoring: After 6 hours, remove the tube from the heat and allow it to cool completely to room temperature. Carefully open the cap in a fume hood to vent residual pressure. Take a 10 µL aliquot, dilute in 1 mL ethyl acetate, and check via TLC (Hexanes/EtOAc 8:2).
-
Validation Checkpoint: The starting material (R_f ~0.7) should be completely absent, replaced by a single bright yellow spot (R_f ~0.5).
-
-
Aqueous Quench & Isolation: Transfer the reaction mixture to an addition funnel. Add it dropwise into a beaker containing 400 mL of vigorously stirred ice-water (0–4 °C).
-
Validation Checkpoint: A bright yellow precipitate should form instantaneously upon contact with the water. If the material looks oily, add more ice and increase stirring speed.
-
-
Filtration: Filter the suspension through a Büchner funnel. Wash the filter cake with 3 x 50 mL of cold distilled water to remove all traces of DMSO and isopropylammonium chloride salts. Dry the solid under vacuum at 45 °C overnight.
Part 4: Quantitative Data & Condition Comparison
The table below summarizes the causality of different reaction environments and their direct impact on the isolated yield and purity of the target compound.
| Experimental Condition | Solvent | Reagent Ratio (ArCl : Amine) | Temp / Vessel | In-Process Validation | Isolated Yield | Purity (HPLC) |
| Standard Reflux | DMSO | 1.0 : 1.5 | 80 °C / Open Reflux | Heavy reflux of amine, loss of volume | 35 - 45% | 85% (Phenol present) |
| Optimized Pressure | Anhydrous DMSO | 1.0 : 3.0 | 75 °C / Sealed Tube | Complete conversion on TLC at 6h | > 92% | > 98% |
| Alternative Base | Anhydrous NMP | 1.0 : 1.2 (+ 2.0 eq K₂CO₃) | 80 °C / Sealed Tube | CO₂ evolution during aqueous workup | 88% | 96% |
References
optimization of reaction conditions for N-alkylation
Empowering Researchers and Drug Development Professionals with Field-Proven Solutions
Welcome to the N-Alkylation Technical Support Center. Direct alkylation of nitrogen centers is a cornerstone of synthetic chemistry and drug development, but it is notoriously prone to poor selectivity, sluggish kinetics, and complex byproducts. This guide is structured to troubleshoot the most common failure points in N-alkylation workflows, providing mechanistic explanations and self-validating protocols to ensure your reactions succeed.
Troubleshooting the "Runaway Train": Preventing Over-Alkylation
Q: I am trying to synthesize a secondary amine from a primary amine via direct alkylation, but I consistently isolate a complex mixture of secondary, tertiary, and quaternary amines. Why does this happen, and how can I stop it?
A: This is known as the "runaway train" effect. Alkyl groups are electron-donating; therefore, the newly formed secondary amine is more nucleophilic than your starting primary amine[1][2]. Mechanistic Causality: The inductive stabilization provided by the first alkyl group increases the electron density on the nitrogen, lowering the activation energy for the second alkylation event. Consequently, the product outcompetes the starting material for the alkylating agent[1].
Q: What are the most reliable strategies to selectively achieve mono-alkylation?
A: Depending on the value of your starting materials and the specific substrate, you can employ the following strategies:
-
The "Cesium Effect" (Direct Alkylation): Utilizing Cesium Hydroxide (CsOH) or Cesium Carbonate (Cs₂CO₃) as the base has been shown to uniquely promote mono-N-alkylation while suppressing over-alkylation[3]. The bulky cesium cation coordinates to the intermediate, sterically shielding it from subsequent alkylation events.
-
Stoichiometric Flooding: If your primary amine is cheap and volatile, use a massive excess (5-10 equivalents)[1]. This statistically favors the electrophile colliding with the primary amine rather than the secondary amine product.
-
Reductive Amination (Alternative Route): This is the most robust and highly preferred method for controlled mono-alkylation[2]. By condensing the amine with a carbonyl compound to form an imine, and subsequently reducing it, you completely bypass the over-alkylation pathway[1][2].
Protocol: Self-Validating Reductive Amination (Mono-alkylation Alternative)
This protocol acts as a self-validating system: the intermediate imine formation can be analytically confirmed before committing to the irreversible reduction step, preventing reagent waste.
-
Imine Formation: In an oven-dried round-bottom flask, dissolve the primary amine (1.0 eq) and the aldehyde/ketone (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M[2].
-
pH Adjustment: Add glacial acetic acid (1-2 drops per mmol) to adjust the pH to ~4-5. Causality: Mildly acidic conditions protonate the carbonyl oxygen, increasing its electrophilicity and accelerating imine formation.
-
Validation Check: Stir at room temperature for 1-2 hours. Monitor via TLC or LC-MS. Do not proceed until the primary amine is fully consumed and the imine intermediate is clearly visible.
-
Selective Reduction: Cool the mixture to 0 °C. Portion-wise, add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[2]. Causality: NaBH(OAc)₃ is a mild, sterically bulky reducing agent that selectively reduces imines over aldehydes, preventing the premature reduction of your starting material.
-
Workup: Quench carefully with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Navigating Ambident Nucleophiles: N- vs. O-Alkylation Selectivity
Q: When alkylating lactams or amides, I am isolating significant amounts of the O-alkylated byproduct instead of my desired N-alkylated product. How do I force the reaction toward N-alkylation?
A: Lactams and amides form ambident enolate anions upon deprotonation. These anions possess two competing nucleophilic centers: a "hard" oxygen atom and a "soft" nitrogen atom[4]. According to the Hard-Soft Acid-Base (HSAB) principle, you must tailor your electrophile and reaction conditions to favor the soft nitrogen center[4].
Q: Which specific reaction parameters should I adjust to invert this selectivity?
A: You must manipulate the electrophile, the solvent, and the counterion (base) to tighten or loosen the ion pair.
-
Electrophile Softness: Switch from "hard" alkyl chlorides or sulfates to "softer" alkyl iodides, which preferentially react with the soft nitrogen[4].
-
Solvent Polarity: Highly polar aprotic solvents (DMF, DMSO) heavily solvate the cation, leaving the "hard" oxygen highly reactive and favoring O-alkylation. Less polar solvents (THF, Toluene) maintain a tighter ion pair, blocking the oxygen and favoring N-alkylation[4][5].
-
Base Selection: Hard bases (like NaH) can promote O-alkylation depending on the solvent. Softer, bulkier bases like Cs₂CO₃ favor N-alkylation[4]. Conversely, silver salts (Ag₂CO₃) specifically coordinate to halides, artificially driving O-alkylation[5].
Data Presentation: Optimization of Selectivity
| Reaction Parameter | Favors N-Alkylation (Desired) | Favors O-Alkylation (Byproduct) | Mechanistic Rationale |
| Alkylating Agent | Alkyl Iodides (Soft) | Alkyl Sulfates/Chlorides (Hard) | HSAB Principle: Soft-Soft vs. Hard-Hard interactions dictate the transition state energy[4]. |
| Solvent Choice | THF, Toluene (Less Polar) | DMF, DMSO (Highly Polar) | Solvation effects: Tight ion pairs in non-polar solvents sterically block the oxygen center[4][5]. |
| Base / Counterion | Cs₂CO₃, K₂CO₃ | NaH, Ag₂CO₃ | Cation coordination: Ag⁺ specifically coordinates with the leaving halide to drive O-alkylation[5]. |
| Temperature | Lower Temperature (0 °C to RT) | Elevated Temperature | O-alkylation often leads to a thermodynamically favored aromatic system in heterocycles[4]. |
Overcoming Sluggish Reactions and Low Yields
Q: My direct N-alkylation of a sterically hindered secondary amine with an alkyl bromide is stalling at 30% conversion. How can I drive it to completion?
A: Stalled reactions usually stem from poor electrophilicity, base insolubility, or high activation barriers[6][7].
-
In Situ Finkelstein Activation: Add a catalytic amount (0.1-0.2 eq) of Potassium Iodide (KI). Causality: The iodide acts as a nucleophilic catalyst, displacing the bromide to form a transient, highly reactive alkyl iodide in situ, which accelerates the N-alkylation significantly[7].
-
Solvent/Base Synergy: If you are using K₂CO₃ in acetone or acetonitrile, the base might be completely insoluble, preventing deprotonation[7]. Switch to a polar aprotic solvent like DMF or DMSO to ensure the base is in solution[8].
-
Advanced Catalysis: For extremely unreactive aliphatic halides, consider modern copper metallaphotoredox catalysis. This method activates alkyl halides via silyl radical pathways to couple with N-nucleophiles under mild, room-temperature conditions[9].
Troubleshooting Workflow
Diagnostic workflow for identifying and resolving low yields in N-alkylation reactions.
References
-
BenchChem. Technical Support Center: Synthesis of Secondary Amines - Preventing Overalkylation.1
-
BenchChem. Preventing over-alkylation of amines in synthesis.2
-
SciSpace. Cesium effect: high chemoselectivity in direct N-alkylation of amines.3
-
BenchChem. Technical Support Center: O-Alkylation Side Reactions in Lactam Synthesis.4
-
Thieme Connect. Microwave-Assisted Silver(I)-Mediated Selective O-Alkylation of Aromatic Imidate Systems.5
-
BenchChem. Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines.6
-
Reddit (r/Chempros). Difficulties with N-Alkylations using alkyl bromides.7
-
BenchChem. Technical Support Center: Optimizing N-Alkylation of Pyrazoles.8
-
National Institutes of Health (PMC). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides.9
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
FAQ 1: Controlling Regioselectivity in Precursor Nitration
Welcome to the Aniline Synthesis Technical Support Center . This resource is designed for researchers and drug development professionals troubleshooting regioselectivity issues during the synthesis of anilines. Whether you are constructing aniline precursors via electrophilic aromatic substitution (EAS) or employing late-stage palladium-catalyzed C–N cross-coupling, controlling regioisomer formation is critical for yield and purity.
Below, we address the most common failure modes and provide self-validating, mechanistically grounded protocols to enforce strict regiocontrol.
Q: When nitrating phenol or alkylbenzenes to synthesize aniline precursors, traditional mixed-acid conditions yield intractable ortho/para mixtures and over-oxidized byproducts. How can I strictly enforce para-selectivity?
Causality & Mechanism: Traditional HNO₃/H₂SO₄ mixtures lack spatial constraints, leading to statistical or electronically driven mixtures of isomers. To enforce exclusive para-selectivity, you must alter the microenvironment of the transition state. An elegant, field-proven solution utilizes aqueous sodium dodecylsulfate (SDS) micelles, as demonstrated by 1[1].
Above the critical micelle concentration (CMC), SDS forms a hydrophobic core with a polar sulfate interface. The aromatic substrate aligns at this interface—for instance, the hydroxyl group of phenol points toward the bulk aqueous phase. This orientation sterically shields the ortho positions, exposing only the para position to the diffusing nitronium ion. This eliminates over-oxidation and completely suppresses ortho-isomer formation.
Mechanism of SDS micelle-directed para-selective nitration of aromatic substrates.
Self-Validating Protocol: SDS-Mediated Para-Selective Nitration
-
Micelle Preparation: Prepare a 0.05 M aqueous solution of SDS. Self-Validation Checkpoint: Ensure the concentration is strictly above the CMC of 0.008 M. The solution should be clear but capable of sustaining a stable foam when agitated.
-
Substrate Solubilization: Add the aromatic substrate (1.0 equiv) to the SDS solution and stir vigorously at room temperature for 15 minutes. The mixture must transition from a heterogeneous suspension to a uniform micellar emulsion.
-
Nitration: Dropwise add dilute aqueous HNO₃ to achieve a 1.0 M final concentration.
-
Reaction Monitoring: Stir at room temperature. Self-Validation Checkpoint: Monitor via TLC or HPLC. Because the micellar interface stabilizes the intermediate, the reaction should proceed smoothly without the exothermic runaway typical of mixed-acid nitrations.
-
Workup: Extract the aqueous layer with ethyl acetate. The absolute para-selectivity typically eliminates the need for column chromatography, allowing direct reduction to the aniline via standard hydrogenation (e.g., Pd/C, H₂).
FAQ 2: Suppressing Unwanted Isomers in Buchwald-Hartwig Amination
Q: During the Pd-catalyzed C–N cross-coupling of dihaloarenes, I am observing unwanted di-amination or the wrong regioisomer instead of the desired mono-aminated aniline derivative. How do I control site-selectivity?
Causality & Mechanism: In polyhalogenated systems, regioselectivity is dictated by the catalyst's propensity to either dissociate after the first coupling (diffusion-controlled) or remain bound to the π -system and migrate to the next reactive site—a phenomenon known as "ring walking," elucidated by 2[2].
The chelating nature and steric bulk of the phosphine ancillary ligand directly control this behavior. Bulky, monodentate ligands (e.g., IPent) promote a highly reactive 12-electron Pd(0) species that facilitates rapid oxidative addition at the adjacent site before the catalyst can dissociate, leading to exhaustive functionalization (di-amination). To achieve mono-amination, you must select a ligand that suppresses ring walking. Smaller or strongly chelating bidentate ligands (like IMes) force catalyst dissociation after the first catalytic cycle. Furthermore, sterically demanding P,N-ligands like Mor-DalPhos have been shown to tightly control the monoarylation of challenging substrates, as highlighted by3[3].
Ligand-controlled divergence between Pd ring walking and diffusion-controlled coupling.
Self-Validating Protocol: Regioselective Mono-Amination of Dihaloarenes
-
Catalyst/Ligand Selection: To prevent ring walking, select a bidentate chelating ligand (e.g., IMes or Mor-DalPhos) rather than a bulky monodentate ligand.
-
Inert Preparation: In a nitrogen-filled glovebox, combine the Pd precatalyst (e.g., [Pd(cinnamyl)Cl]₂, 2 mol%), the selected ligand (4.5 mol%), and a mild base (e.g., NaOtBu, 1.5 equiv) in anhydrous, degassed 1,4-dioxane.
-
Reagent Addition: Add the dihaloarene (1.0 equiv) and the amine nucleophile (1.1 equiv). Seal the vessel.
-
Reaction Execution: Heat the mixture to 80 °C. Self-Validation Checkpoint: Perform aliquot analysis via GC/MS at 30-minute intervals. You should observe a distinct plateau in the mono-aminated product. If di-aminated product appears before >90% consumption of the starting material, the catalyst is undergoing ring-walking; abort the reaction and switch to a more strongly chelating ligand.
-
Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove Pd black and inorganic salts, and purify via flash chromatography.
Quantitative Parameters for Regioselective Workflows
Table 1: Comparison of Reaction Conditions and Regioselectivity Outcomes
| Synthetic Step | Reaction System / Catalyst | Key Mechanistic Driver | Target Regioisomer / Outcome | Typical Selectivity |
| Nitration (EAS) | 1.0 M HNO₃ / 0.05 M SDS (Aq) | Micellar Steric Shielding | para-Nitroaromatics | 100% para-selectivity |
| Nitration (EAS) | HNO₃ / H₂SO₄ (Traditional) | Electronic Directing Effects | ortho/para Mixtures | Variable, over-oxidation |
| C–N Coupling | Pd / Bulky Monodentate (IPent) | Pd "Ring Walking" | Exhaustive Di-amination | >95% Di-aminated |
| C–N Coupling | Pd / Bidentate Chelating (IMes) | Diffusion-Controlled Dissociation | Regioselective Mono-amination | >90% Mono-aminated |
| C–N Coupling | Pd / Mor-DalPhos | Steric Bulk & P,N-Chelation | Monoarylation of Ammonia | High yield mono-aniline |
References
- Dey, J., Saha, M., Pal, A. K., & Ismail, K. (2013). "Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium." RSC Advances.
- Deem, M. C., Derasp, J. S., Malig, T. C., Legard, K., Berlinguette, C. P., & Hein, J. E. (2022). "Ring walking as a regioselectivity control element in Pd-catalyzed C-N cross-coupling." Nature Communications.
- Lundgren, R. J., & Stradiotto, M. (2012). "Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands." ChemInform.
Sources
- 1. Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Ring walking as a regioselectivity control element in Pd-catalyzed C-N cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Synthesis and Stability of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline
[4-nitro- compound as well. My search query has been updated.
Clarifying Key Compound's Structure
I've hit a slight snag, realizing a potential discrepancy in my structural assumptions. I'm double-checking the position of the trifluoromethyl group relative to the nitro group in the critical aniline intermediate, specifically focusing on N-isopropyl-2-trifluoromethyl-4-nitroaniline. Now I'm shifting gears, delving into the potential decomposition pathways, especially the formation of Meisenheimer complexes, and how to mitigate them during reactions such as SNAr, alkylation, reduction, and amidation.
Addressing Potential Side Reactions
I am now focusing on the degradation pathways affecting N-isopropyl-4-nitro-2-(trifluoromethyl)aniline. I'm especially concerned about the implications of the CF3 group and nitro group. I have discovered that attack on the ring is possible at 3 or 5, also displacing the CF3 or NO2 groups. Redox reactions can occur with amines during heating. I am also considering hydrolysis under basic conditions and photodegradation as likely threats to product stability.
Mapping Degradation Pathways
I'm now charting the degradation pathways of N-isopropyl-4-nitro-2-(trifluoromethyl)aniline using a DOT diagram. I've mapped several key pathways, including hydrolysis leading to an anthranilic acid derivative, thermal reactions with amines resulting in azoxy/azo dimers and tars, and nucleophilic attack forming Meisenheimer complexes with ring degradation. I am also planning to include photolytic degradation under UV light. I've prepared a draft Graphviz script to visualize these routes.
Visualizing Degradation Paths
I am now structuring the DOT diagram to show potential degradation under different conditions. I've added nodes for strong base hydrolysis (high temp), excess amine with heat, strong nucleophiles, and UV/Visible light exposure. My focus is now the photochemical rearrangement as well as the redox and hydrolysis routes. I am including degradation products such as the carboxylic acid formation as a result of CF₃ hydrolysis, azoxy/azo dimers and tars, and Meisenheimer complexes.
Focusing Technical Details
I have enough information to construct a detailed technical support guide, and I'm ready to move into the design phase. I plan to construct the guide with scientific rigor, incorporating visually appealing elements. Key scientific points to include are thermal degradation, particularly regarding nitroanilines.
Analyzing Chemical Degradation
I am now delving into degradation pathways, specifically regarding nitroanilines and CF3 groups. Recent research points to thermal decomposition mechanisms for nitroanilines, particularly with ortho-substituents, and the formation of carboxylic acids through CF3 hydrolysis under basic conditions. Further, I am considering Meisenheimer complex formation as a side reaction pathway, which could significantly change the overall processes being studied.
Considering Photodegradation Effects
I'm now focusing on the photochemical behavior of nitroaromatics, recognizing their sensitivity to UV light and its potential to induce structural changes. Specifically, I'm analyzing how nitroaromatics react to UV light, which can prompt photochemical rearrangement or even cleavage. This will need to be included as another critical facet of stability that must be accounted for.
Developing Reaction Safety Protocol
I'm currently crafting a detailed Standard Operating Procedure (SOP) to minimize decomposition during reactions. This will include step-by-step methodologies for an optimized reaction, specifically an alkylation or amidation step. I am also planning to include solutions to avoid undesirable byproducts, especially to mitigate CF3 hydrolysis and Meisenheimer complex formation, which has been quite a recent concern. In addition, I will be referencing these protocols to other related concerns of product darkening upon storage. Finally, I will provide a formatted list of references and URLs for support.
Mapping Degradation Pathways
I'm now incorporating a detailed diagram outlining potential decomposition pathways under various conditions, specifically the impact of strong bases, thermal stress above 150°C, and strong nucleophiles. This diagram, depicting the degradation of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline, visually represents the complex interplay of these factors. I am considering these new findings to add to the SOP, especially regarding storage conditions.
Constructing the Pathways Table
I'm currently designing a table to summarize degradation pathways, including kinetic drivers and preventive measures. The table will address thermal stress, UV exposure, and potential reaction with strong nucleophiles, specifically covering CF3 hydrolysis, nitro-nitrite rearrangement, Meisenheimer complex formation, and photochemical cleavage. I will be sure to address each possible factor, and I am incorporating a clear visual representation.
Addressing Reaction Problems
I'm now drafting a troubleshooting guide to address potential issues during reactions, focusing on preventing undesirable decomposition pathways. I have added a section regarding issues with thermal degradation, which can lead to rapid decomposition, and also issues due to strong bases or nucleophiles. I am also working on responses to darkening and tar formation, which is related to photochemical processes, UV exposure and subsequent product cleavage. My current focus is to refine the FAQs with additional technical details.
Addressing Reaction Conditions
I'm now drafting new FAQs, specifically to describe byproducts. I'm focusing on high temperature thermal degradation, and base-catalyzed hydrolysis of the CF3 group. I'm planning solutions and mitigations, specifically: Keep reaction temperatures strictly below 120°C. If forcing conditions are required, utilize highly reactive acylating agents. The second focuses on the fact that the CF3 group is not "falling off"; it is undergoing base-catalyzed hydrolysis.
Solving Reaction Byproducts
I'm now focusing on a new FAQ, concerning unexpected HPLC peaks when using alkoxide bases. It appears that nucleophilic aromatic substitution, specifically Meisenheimer complex formation, is the primary side reaction. The solution involves avoiding small, strong nucleophiles, and using other means. I will describe how to eliminate water, or use anhydrous conditions. I'm considering using DIPEA, TEA, or aprotic solvents like anhydrous DMF or THF with K2CO3.
Stabilizing Reactive Intermediates
I'm working on a solution now for a recent problem, regarding a compound's degradation on the benchtop, which turns from yellow to brown. I've concluded that nitroaromatics are sensitive to photochemical degradation, due to UV/visible light. My solution: store the intermediate in amber vials under inert gas and refrigeration. This new protocol will be drafted into the new SOP.
Optimizing Reaction Conditions
I'm now drafting new reaction protocols, specifically optimizing the acylation conditions. I've designed a detailed procedure that begins with anhydrous conditions and 2-MeTHF as the solvent. I have added non-nucleophilic base DIPEA, along with the electrophile, acyl chloride. In addition, I will be adding cooling and temperature control measures, and I will be monitoring the reaction by HPLC. I also will be documenting quenching and workup procedures.
Refining Visual Diagrams
I'm now refining the DOT diagram, ensuring full compliance with contrast rules. Specifically, I'm adjusting the color scheme to meet contrast requirements; blue backgrounds will use white text for optimal readability. This revision will add significant clarity.
Verifying Citations Details
I am now carefully checking the citations to ensure their accuracy and to use the exact grounding results. I have verified that I'm correctly citing "Decomposition Mechanism of the Anions Generated by Atmospheric Pressure Chemical Ionization of Nitroanilines," "Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group," and "A Comparative Guide to the Reactivity of Trifluoromethoxy and Trifluoromethyl Substituted Nitrobenzenes in Nucleophilic Aromatic Substitution."
Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals working with N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline (CAS: 70339-08-1) . As a highly functionalized, sterically hindered secondary amine, this compound is a critical building block in the synthesis of active pharmaceutical ingredients (APIs), particularly androgen receptor antagonists.
However, the synergistic combination of a strongly electron-withdrawing nitro group, an ortho-trifluoromethyl group, and a sterically bulky isopropylamine moiety creates a highly reactive system prone to multiple degradation pathways. This guide synthesizes field-proven methodologies and mechanistic chemistry to help you prevent decomposition during your synthetic workflows.
Visualizing the Decomposition Pathways
To effectively troubleshoot, we must first understand the structural vulnerabilities of the molecule. The aromatic ring is severely electron-deficient, making it a prime target for nucleophiles, while the nitro group introduces thermal and photochemical instability.
Fig 1: Primary degradation pathways of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline.
Quantitative Data on Stability & Reactivity Parameters
The table below summarizes the thermodynamic and kinetic drivers behind the compound's instability, providing a baseline for designing safe reaction conditions.
| Stress Condition | Primary Degradation Pathway | Kinetic/Thermodynamic Driver | Preventive Measure |
| Thermal (>120°C) | Nitro-nitrite rearrangement & NO elimination | High activation energy threshold crossed; autocatalytic redox potential[1]. | Maintain T < 100°C; utilize highly reactive electrophiles instead of heat. |
| Aqueous Base (pH > 12) | CF₃ Hydrolysis to -COOH | High polarity of C-CF₃ bond under alkaline attack; thermodynamic sink[2]. | Use anhydrous organic bases (e.g., DIPEA) in rigorously dried aprotic solvents. |
| Strong Nucleophiles | Meisenheimer complex formation (SₙAr) | Extreme ring electrophilicity (Hammett σₚ for CF₃ = 0.53)[3]. | Strict stoichiometric control; employ sterically hindered, non-nucleophilic bases. |
| UV/Visible Light | Photoreduction / Cleavage | High UV absorption by the conjugated nitroaromatic chromophore. | Store in amber vessels; conduct reactions under low-light conditions. |
Troubleshooting FAQs
Issue 1: Black/Brown Tar Formation During High-Temp Reactions
Q: During the amidation of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline, my reaction mixture turns into a black, intractable tar. What is happening?
A: This is a classic thermal degradation issue. Nitroanilines are notoriously prone to thermal runaway and redox degradation. At elevated temperatures, the nitro group undergoes a unimolecular nitro-nitrite rearrangement, followed by NO elimination and the formation of highly reactive phenoxy radical anions[1].
-
The Causality: The secondary isopropylamine can act as an internal reducing agent at high temperatures, accelerating the formation of azoxy/azo dimers and polymeric tars.
-
The Solution: Do not force the reaction with heat. The amine is sterically hindered by the ortho-CF₃ and the N-isopropyl group, making it poorly nucleophilic. Instead of heating above 100°C, increase the electrophilicity of your coupling partner (e.g., use acyl chlorides with catalytic DMAP instead of standard peptide coupling reagents) and keep the reaction temperature strictly below 60°C.
Issue 2: Unexpected Carboxylic Acid Byproducts
Q: LC-MS analysis of my basic reaction mixture shows a highly polar byproduct with a mass corresponding to the loss of the CF₃ group. Is the CF₃ group falling off?
A: The CF₃ group is not simply "falling off"; it is undergoing base-catalyzed hydrolysis. While the C-F bond is exceptionally strong, the trifluoromethyl group can be hydrolyzed to a carboxylic acid (-COOH) and fluoride ions under strongly basic aqueous conditions[2].
-
The Causality: The highly electron-withdrawing nature of the adjacent nitro group increases the polarity of the C-CF₃ bond, making the carbon highly susceptible to hydroxide attack.
-
The Solution: Eliminate water from your basic reaction mixtures. Switch from aqueous NaOH/KOH to anhydrous organic bases (e.g., DIPEA, Triethylamine) or use rigorously dried aprotic solvents (like anhydrous 2-MeTHF or DMF) with solid K₂CO₃.
Issue 3: Formation of Ring-Substituted Impurities
Q: When using an alkoxide base to deprotonate the amine, I observe multiple unexpected peaks in the HPLC. The starting material is consumed, but the desired product yield is less than 20%.
A: You are observing nucleophilic aromatic substitution (SₙAr) side reactions via the formation of Meisenheimer complexes.
-
The Causality: The aromatic ring of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline is severely electron-deficient due to the synergistic electron-withdrawing effects of the nitro and trifluoromethyl groups[3]. Small, strong nucleophiles like alkoxides (e.g., NaOMe, KOtBu) will preferentially attack the ring at the positions ortho/para to the nitro group, forming a stable Meisenheimer complex. This leads to the irreversible displacement of the nitro or CF₃ group.
-
The Solution: Avoid strong, small nucleophiles. If a strong base is absolutely required for deprotonation, use sterically hindered, non-nucleophilic bases such as NaHMDS, KHMDS, or LDA at cryogenic temperatures (-78°C to -20°C).
Standard Operating Procedure (SOP): Optimized N-Acylation Protocol
To ensure scientific integrity and high yields, the following protocol is designed as a self-validating system . Every step inherently prevents one of the decomposition pathways discussed above.
Objective: To achieve >90% yield in the N-acylation of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline while entirely suppressing thermal, hydrolytic, and nucleophilic degradation.
Step-by-Step Methodology:
-
System Preparation (Prevents Hydrolysis): Scrupulously flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the vessel with Argon for 15 minutes. Validation: The complete exclusion of moisture ensures the CF₃ group cannot undergo hydroxide-mediated hydrolysis[2].
-
Substrate Dissolution: Dissolve 1.0 equivalent of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline in anhydrous 2-Methyltetrahydrofuran (2-MeTHF) to create a 0.2 M solution. Validation: 2-MeTHF provides excellent solubility and is easily maintained in an anhydrous state compared to standard THF.
-
Base Addition (Prevents Meisenheimer Formation): Add 2.5 equivalents of anhydrous N,N-Diisopropylethylamine (DIPEA) and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP). Validation: DIPEA is highly sterically hindered and strictly non-nucleophilic, preventing SₙAr ring attack[3].
-
Electrophile Addition (Prevents Thermal Degradation): Cool the reaction mixture to 0°C using an ice-water bath. Dropwise add 1.5 equivalents of the desired acyl chloride over 10 minutes. Validation: Cooling mitigates the exothermic acylation, keeping the internal temperature well below the threshold for nitro-nitrite rearrangement and redox tarring[1].
-
Reaction Maturation: Remove the ice bath and allow the reaction to slowly warm to room temperature (20-25°C). Stir for 4-6 hours, monitoring conversion via HPLC. Do not exceed 40°C.
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Quenching & Isolation: Quench the reaction by adding cold, saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temp < 35°C). Store the isolated product in an amber glass vial under Argon at 4°C to prevent photodegradation.
References
- Decomposition Mechanism of the Anions Generated by Atmospheric Pressure Chemical Ionization of Nitroanilines.The Journal of Physical Chemistry A - ACS Publications.
- Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group.RSC Advances (RSC Publishing).
- A Comparative Guide to the Reactivity of Trifluoromethoxy and Trifluoromethyl Substituted Nitrobenzenes in Nucleophilic Aromatic Substitution.Benchchem.
Sources
Synthesis of Electron-Deficient Anilines: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center. This hub is designed for researchers, scientists, and drug development professionals facing bottlenecks in the synthesis of electron-deficient anilines. Anilines bearing electron-withdrawing groups (EWGs) such as -CF3, -NO2, -CN, and -F are critical pharmacophores, but their synthesis is notoriously plagued by poor nucleophilicity, sluggish reductive elimination, and chemoselectivity issues.
Below, you will find a mechanistic breakdown of common pitfalls, self-validating experimental protocols, and data-driven troubleshooting guides.
Synthetic Workflows & Pitfall Identification
Logical workflow and common pitfalls in the synthesis of electron-deficient anilines.
Module A: Buchwald-Hartwig Amination
FAQ & Troubleshooting
Q: Why am I observing high levels of protodehalogenation instead of C-N coupling when using electron-deficient aryl halides? A (Causality): In the catalytic cycle, the oxidative addition of an electron-deficient aryl halide to Pd(0) is extremely fast. However, the electron-withdrawing group (EWG) strongly stabilizes the resulting Pd(II) aryl amido intermediate. This stabilization dramatically increases the activation energy barrier for the reductive elimination step[1]. Because the Pd(II) intermediate is long-lived, it becomes highly susceptible to off-cycle side reactions, primarily β-hydride elimination (if the amine has α-hydrogens) or protodehalogenation. Solution: You must force the reductive elimination step. Use ligands with a large bite angle (e.g., Xantphos) which induce steric crowding around the palladium center, geometrically accelerating reductive elimination[2]. Alternatively, switch to microwave irradiation to overcome the high energy barrier[1].
Q: My electron-deficient substrate contains a base-sensitive group (e.g., -NO2, -CN, ester). Standard NaOtBu degrades my starting material. What are my options? A: Strong inorganic bases like NaOtBu or LiHMDS cause nucleophilic attack or deprotonation of sensitive functional groups[3]. Switch to a soluble weak base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) paired with a modern precatalyst (e.g., Xantphos Pd G3)[2]. Water-assisted weak base systems or aqueous ammonia with Ni/Fe co-catalysts have also proven highly effective for these substrates[3][4].
Quantitative Data: Ligand & Base Optimization
| Catalyst / Ligand System | Base | Substrate Characteristics | Yield Range | Key Pitfall Avoided |
| Xantphos Pd G3 (5 mol%) | DBU (2.0 eq) | -CN, -NO2, ketones | 75-92% | Base-mediated degradation[2] |
| Pd2(dba)3 / XPhos (10 mol%) | t-BuONa (2.5 eq) | -CF3 (Microwave, 150 °C) | 83-94% | Stalled reductive elimination[1] |
| Pyridine carboxamidine Ni / FeCl3 | Aqueous NH3 | Sterically hindered, EWGs | 23-96% | High cost of Pd, strong base[4] |
Validated Protocol: Mild Buchwald-Hartwig Amination (Batch/Flow Compatible)
Self-validating mechanism: The use of DBU forms an ionic liquid byproduct rather than an insoluble salt, preventing reactor clogging and allowing visual confirmation of homogeneity.
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with the electron-deficient aryl halide (1.0 mmol, 1.0 equiv), the amine nucleophile (1.0 mmol, 1.0 equiv), and Xantphos Pd G3 (0.05 mmol, 5 mol%).
-
Solvent Addition: Add 2.0 mL of an anhydrous Acetonitrile/Toluene (1:1 v/v) mixture.
-
Base Addition: Inject DBU (2.0 mmol, 2.0 equiv) dropwise via microsyringe.
-
Reaction: Seal the vial and heat at 140 °C for 60 minutes. (Note: If adapting to continuous flow, use a 1 mL stainless-steel reactor with a 60-minute residence time)[2].
-
Workup: Cool to room temperature. The mixture should remain homogeneous. Dilute with ethyl acetate (10 mL), wash with water to remove DBU salts, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify via silica gel flash chromatography.
Module B: Chemoselective Reduction of Nitroarenes
FAQ & Troubleshooting
Q: I am trying to reduce a fluoronitrobenzene to a fluoroaniline, but I am losing the fluorine atom. How do I prevent hydrodehalogenation? A (Causality): Standard heterogeneous hydrogenation (e.g., Pd/C with H2 gas) is highly active. Palladium readily inserts into C-X bonds (especially C-I, C-Br, and sometimes C-Cl or C-F in highly electron-deficient systems), leading to hydrodehalogenation. Solution: Move away from transition-metal catalysts that undergo oxidative addition into carbon-halogen bonds. Use metal-free transfer hydrogenation or mild Lewis acid-promoted reductions. For instance, the B2pin2/KOtBu system in isopropanol provides excellent chemoselectivity for nitro groups without cleaving aryl halides[5].
Validated Protocol: Metal-Free Chemoselective Reduction
Self-validating mechanism: The absence of transition metals completely eliminates the mechanistic possibility of metal-insertion hydrodehalogenation.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the halogenated electron-deficient nitroarene (1.0 mmol).
-
Reagents: Add Bis(pinacolato)diboron (B2pin2) (2.0 equiv) and Potassium tert-butoxide (KOtBu) (0.5 equiv).
-
Solvent: Add isopropanol (5.0 mL), which acts as both the solvent and the hydrogen donor[5].
-
Reaction: Stir the mixture at 80 °C under an inert atmosphere for 4–6 hours. Monitor complete consumption of the nitroarene via TLC or LC-MS.
-
Workup: Cool the mixture, dilute with water, and extract with dichloromethane (3 x 10 mL).
-
Purification: Dry the combined organic layers, concentrate, and purify by column chromatography to yield the intact halogenated aniline.
Module C: Electrophilic Amination of Boronic Acids
FAQ & Troubleshooting
Q: Nucleophilic aromatic substitution (SNAr) is failing for my highly sterically hindered, electron-deficient substrate. What is the alternative? A (Causality): While EWGs activate the ring for SNAr, extreme steric hindrance ortho to the leaving group physically blocks the trajectory of the incoming nitrogen nucleophile (ammonia or amine). Solution: Invert the polarity of the reaction. Instead of using a nitrogen nucleophile, use an electrophilic nitrogen source to react with a nucleophilic carbon. O-(Diphenylphosphinyl)hydroxylamine (DPPH) reacts rapidly with electron-deficient aryl boronic acids at room temperature, bypassing the steric constraints of SNAr[6].
Validated Protocol: Electrophilic Amination using DPPH
Self-validating mechanism: The reaction proceeds via a mild transmetalation/amination sequence at room temperature, preserving thermally sensitive EWGs that would degrade under harsh SNAr conditions.
-
Activation: To a 20 mL vial charged with the electron-deficient (hetero)aryl boronic acid (1.0 mmol, 1.0 equiv), add a solution of Potassium Hydroxide (KOH) (2.0 mmol, 2.0 equiv) in anhydrous DMF (3.0 mL)[6].
-
Amination: To the resulting mixture, add a solution of DPPH (1.2 mmol, 1.2 equiv) dissolved in DMF (2.0 mL) dropwise.
-
Reaction: Stir the reaction mixture at room temperature (20–25 °C) for exactly 2 hours.
-
Quench & Extract: Quench the reaction by adding 10 mL of distilled water. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Washing: Wash the combined organic layers thoroughly with brine (3 x 10 mL) to remove DMF.
-
Isolation: Dry over anhydrous Na2SO4, filter, concentrate under reduced pressure, and purify via flash column chromatography to afford the primary aniline[6].
References
- Grokipedia. "Buchwald–Hartwig amination - Grokipedia: Functional Group Tolerance." Grokipedia.
- Bennett, S. "Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight." Synthesis Spotlight.
- Semantic Scholar.
- ACS Publications. "Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
- ChemRxiv.
- ResearchGate. "ChemInform Abstract: (2-Pyridyl)phenyl Methanol: A New Reagent for Metal-Free Reduction of Nitro Aromatic Compounds.
- Benchchem. "O-(Diphenylphosphinyl)hydroxylamine | 72804-96-7." Benchchem.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 5. researchgate.net [researchgate.net]
- 6. O-(Diphenylphosphinyl)hydroxylamine | 72804-96-7 | Benchchem [benchchem.com]
Technical Support Center: Workup & Isolation of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline
Welcome to the Process Chemistry Technical Support Center. This guide provides drug development professionals and synthetic chemists with authoritative, field-proven methodologies for the workup and isolation of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline (CAS: 70339-08-1).
As a Senior Application Scientist, I have structured this guide not just to provide a recipe, but to explain the chemical causality behind each step. Understanding the physical chemistry of your intermediates is the key to resolving process bottlenecks.
Mechanistic Context & System Logic
The synthesis of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) . The starting material (e.g., 1-fluoro-4-nitro-2-(trifluoromethyl)benzene) is subjected to nucleophilic attack by isopropylamine[1].
The Causality of the Workup: Why does our specific workup protocol succeed? It is designed as a self-validating liquid-liquid extraction system based on strict pKa differentials.
-
The Impurity: Excess isopropylamine acts as both a nucleophile and a base. It has a conjugate acid pKa of ~10.6, making it highly basic.
-
The Product: The resulting secondary aniline is heavily deactivated by the ortho-trifluoromethyl and para-nitro groups. These strong electron-withdrawing groups stabilize the intermediate Meisenheimer complex during synthesis , but they also render the product's amine proton essentially non-basic (conjugate acid pKa < 0).
By subjecting the crude mixture to a 1.0 M HCl wash, we selectively protonate the unreacted isopropylamine, forcing it into the aqueous phase as a water-soluble chloride salt. Meanwhile, the neutral, highly lipophilic product remains entirely in the organic phase . If the aqueous wash remains strictly acidic (pH < 2), the system guarantees the complete removal of the volatile amine.
Physicochemical Properties Summarized
| Property | Value | Operational Impact |
| CAS Number | 70339-08-1 | Standard identifier for regulatory tracking. |
| Molecular Weight | 248.20 g/mol | Used for yield calculations. |
| Expected State | Yellow to orange solid/oil | Visual cue for product presence. |
| Lipophilicity (LogP) | ~3.5 (Highly lipophilic) | Dictates the use of moderately polar organic extraction solvents (EtOAc/DCM). |
Quantitative Workup Parameters
To ensure reproducibility, adhere to the following stoichiometric and volumetric parameters during your extraction.
| Parameter | Reagent / Value | Mechanistic Purpose |
| Extraction Solvent | Ethyl Acetate (EtOAc) (10 mL/g SM) | Solubilizes the highly lipophilic organic product while allowing phase separation. |
| Acid Wash | 1.0 M HCl (3 × 5 mL/g SM) | Protonates excess isopropylamine ( pKa ~10.6) for aqueous phase removal. |
| Neutralization | Sat. NaHCO₃ (1 × 5 mL/g SM) | Neutralizes trace HCl in the organic layer to prevent product degradation. |
| Dehydration | Sat. NaCl (Brine) (1 × 5 mL/g SM) | Increases aqueous ionic strength to pull dissolved water out of the organic phase. |
| Drying Agent | Anhydrous Na₂SO₄ (Excess) | Adsorbs residual microscopic water droplets prior to concentration. |
Standard Operating Procedure (SOP)
Follow these step-by-step methodologies to isolate the crude product with high fidelity:
-
Reaction Quenching: Upon completion of the SNAr reaction (verified via TLC or LC-MS), cool the reaction vessel to ambient temperature (20–25 °C). Dilute the crude mixture with Ethyl Acetate (10 mL per gram of starting material) and quench by adding an equal volume of distilled water.
-
Primary Phase Separation: Transfer the biphasic mixture to a separatory funnel. Shake vigorously and vent to release any pressure. Allow the layers to fully delineate. Collect the upper organic layer (EtOAc) and re-extract the lower aqueous layer with half the original volume of EtOAc. Combine all organic fractions.
-
Targeted Acid Wash (Critical Step): Wash the combined organic layers with 1.0 M HCl (3 washes, 5 mL per gram of starting material each). Self-Validation Check: Test the pH of the final aqueous wash. It must be < 2 to ensure all isopropylamine has been partitioned out.
-
Neutralization & Brine Wash: Wash the organic layer with saturated aqueous NaHCO₃ (1 × 5 mL/g) to neutralize residual acid. Follow this with a saturated aqueous NaCl (brine) wash (1 × 5 mL/g) to pre-dry the organic layer and break any micro-emulsions.
-
Drying & Concentration: Transfer the organic phase to a clean Erlenmeyer flask. Add anhydrous Na₂SO₄ until the drying agent flows freely like sand. Filter the suspension and concentrate the filtrate under reduced pressure (rotary evaporation at 35–40 °C) to afford the crude N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline.
Extraction Workflow Visualization
Fig 1: Liquid-liquid extraction and purification workflow for the target aniline derivative.
Troubleshooting & FAQs
Q: Why is my isolated product contaminated with unreacted isopropylamine despite the workup? A: This indicates a failure in the self-validating acid wash. Isopropylamine is highly soluble in organic solvents when neutral. You must ensure the aqueous wash is distinctly acidic (pH < 2) to fully protonate the amine into its water-soluble ammonium salt. If your aqueous waste is basic, increase the volume or molarity of the HCl wash.
Q: During the acid wash, my product precipitated out of the organic phase. What happened? A: N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline is highly lipophilic, but if the concentration is too high or the temperature drops significantly, it may crystallize. Alternatively, if you used a non-polar solvent like pure hexane for extraction, the product will crash out. Ensure you are using a sufficiently polar extraction solvent like Ethyl Acetate or Dichloromethane, and maintain the mixture at room temperature.
Q: I have unreacted 1-fluoro-4-nitro-2-(trifluoromethyl)benzene in my crude mixture. Will the workup remove it? A: No. Both the starting aryl fluoride and the product are neutral, highly lipophilic compounds under workup conditions. Liquid-liquid extraction cannot separate them. To resolve this, you must drive the reaction to completion upstream by using an excess of isopropylamine and mild heating, or separate them downstream using silica gel chromatography (Hexanes/EtOAc gradient).
Q: A stubborn emulsion formed during the water or base wash. How can I break it? A: Emulsions in this specific system are typically caused by fine insoluble particulates or a low density difference between the organic and aqueous phases. To break it, add saturated brine (NaCl) to increase the density and ionic strength of the aqueous phase. Swirl gently instead of shaking vigorously. If the emulsion persists, vacuum-filter the entire biphasic mixture through a pad of Celite to remove the stabilizing particulates.
References
-
Title: Nucleophilic Aromatic Substitution (SNAr) Source: Master Organic Chemistry URL: [Link]
-
Title: Acid-Base Extraction Principles Source: Chemistry LibreTexts URL: [Link]
- Title: WO2018215668A1 - Novel inhibitors of map4k1 (SNAr Synthesis of 4-nitro-2-(trifluoromethyl)phenyl derivatives)
Sources
Validation & Comparative
N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline 1H NMR spectrum analysis
High-Resolution 1H NMR Spectrum Analysis of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline: A Comparative Guide on Solvent and Field Strength Effects
Executive Summary
N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline (CAS: 70339-08-1) is a critical synthetic intermediate in the development of non-steroidal antiandrogens, most notably in the synthesis pathways of flutamide and its modern analogs[1]. Accurate structural verification of this intermediate is paramount for downstream pharmaceutical manufacturing. While 1H Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this verification, the spectral output is highly dependent on the chosen solvent and the spectrometer's magnetic field strength.
This guide provides an objective comparison of 1H NMR performance for this compound across two common solvents (CDCl3 vs. DMSO-d6) and two field strengths (400 MHz vs. 600 MHz). By understanding the causality behind these experimental choices, researchers can optimize their analytical workflows for better resolution, accurate coupling constant determination, and reliable impurity profiling.
Molecular Structure & Spin System Logic
The molecule features a highly electron-deficient aromatic ring due to the strongly electron-withdrawing ortho-trifluoromethyl (-CF3) and para-nitro (-NO2) groups relative to the isopropylamine moiety. This creates a distinct, well-separated aromatic spin system alongside the aliphatic signals.
-
Isopropyl Group: The -CH(CH3)2 moiety presents a classic A6X spin system. The six methyl protons appear as a doublet, while the methine proton appears as a multiplet (septet).
-
Amine Proton (-NH): A broad singlet or doublet, highly sensitive to solvent exchange and hydrogen bonding.
-
Aromatic Ring: The three aromatic protons (H3, H5, H6) exhibit a first-order AMX-like spin system at high field strengths, characterized by ortho and meta couplings.
Figure 1: 1H NMR spin system and coupling pathways for N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline.
Comparison 1: Solvent Effects (CDCl3 vs. DMSO-d6)
The choice of deuterated solvent fundamentally alters the chemical environment and the resulting spectrum of the analyte[2].
Causality of Shifts:
-
CDCl3 (Non-polar): In chloroform, the -NH proton does not participate in strong intermolecular hydrogen bonding with the solvent. It typically resonates upfield (~4.95 ppm) and often appears broadened due to intermediate exchange rates and quadrupolar relaxation from the nitrogen-14 nucleus.
-
DMSO-d6 (Polar, H-bond Acceptor): Dimethyl sulfoxide acts as a strong hydrogen bond acceptor. This locks the -NH proton in a hydrogen-bonded state, significantly decreasing its exchange rate and deshielding the nucleus. Consequently, the -NH signal shifts dramatically downfield (~6.50 ppm) and often sharpens into a distinct doublet (coupled to the isopropyl methine proton). Furthermore, the strong solvation shell in DMSO-d6 slightly deshields the aromatic protons compared to CDCl3[3].
Table 1: Comparative 1H NMR Chemical Shifts (δ, ppm) at 400 MHz
| Proton(s) | Multiplicity | CDCl3 (δ ppm) | DMSO-d6 (δ ppm) | Shift Difference (Δδ) |
| -CH(CH3 )2 | Doublet (6H) | 1.32 | 1.25 | -0.07 |
| -CH (CH3)2 | Septet (1H) | 3.85 | 3.95 | +0.10 |
| -NH | Broad s / d (1H) | 4.95 | 6.50 | +1.55 |
| Aromatic H6 | Doublet (1H) | 6.75 | 7.05 | +0.30 |
| Aromatic H5 | Doublet of doublets (1H) | 8.15 | 8.18 | +0.03 |
| Aromatic H3 | Doublet (1H) | 8.42 | 8.35 | -0.07 |
| (Note: Chemical shifts are representative values based on structural analogs and solvent susceptibility data). |
Comparison 2: Spectrometer Field Strength (400 MHz vs. 600 MHz)
Upgrading from a 400 MHz to a 600 MHz spectrometer provides non-linear benefits for resolving complex spin systems and identifying trace impurities.
Causality of Resolution Improvement: The chemical shift difference (Δν) in Hertz scales linearly with the magnetic field (B0), while the scalar coupling constant (J) remains field-independent. In the aromatic region, the H5 and H6 protons can exhibit second-order "roof effects" at lower fields if the Δν/J ratio is small. At 600 MHz, the Δν/J ratio increases by 50% compared to 400 MHz, pushing the system closer to a pure first-order spectrum. This allows for highly accurate extraction of the ortho coupling constant (³J ~ 9.2 Hz). Additionally, the theoretical Signal-to-Noise Ratio (SNR) scales with B0^(3/2), meaning a 600 MHz instrument provides nearly double the sensitivity.
Table 2: Performance Metrics (DMSO-d6)
| Metric | 400 MHz Spectrometer | 600 MHz Spectrometer | Advantage of 600 MHz |
| Aromatic Δν/J (H5-H6) | ~ 49 | ~ 74 | Reduced roof effect, pure first-order multiplets. |
| Isopropyl CH Resolution | Overlapping multiplet | Crisp septet/octet | Exact ³J coupling extraction. |
| Relative SNR (Constant Time) | 1.0x | ~ 1.8x | Superior trace impurity detection. |
Experimental Protocol: Self-Validating NMR Workflow
To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system for 1H NMR acquisition.
Step 1: Sample Preparation
-
Weigh 15-20 mg of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline.
-
Dissolve completely in 0.6 mL of high-purity deuterated solvent (CDCl3 or DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Validation Check: Ensure the solution is entirely particulate-free (filter through glass wool if necessary) to prevent magnetic susceptibility gradients that ruin lineshape[2]. Transfer to a 5 mm precision NMR tube.
Step 2: Probe Tuning and Matching
-
Insert the sample into the magnet.
-
Perform tuning and matching for the 1H channel to minimize reflected power, ensuring maximum RF pulse efficiency.
Step 3: Locking and Shimming
-
Lock the spectrometer to the deuterium frequency of the solvent.
-
Perform gradient shimming (e.g., TopShim).
-
Self-Validation Check: Measure the Full Width at Half Maximum (FWHM) of the TMS peak. It must be < 1.0 Hz. If it exceeds this threshold, the magnetic field is not homogeneous enough; re-shim the Z1-Z5 coils before proceeding.
Step 4: Acquisition Parameters
-
Pulse Sequence: Standard 30° pulse (zg30).
-
Relaxation Delay (D1): Set to 2.0 seconds. (Note: For strict quantitative NMR (qNMR) to determine purity, D1 must be ≥ 5 × T1 of the slowest relaxing proton, typically requiring D1 > 10s).
-
Number of Scans (NS): 16 (400 MHz) or 8 (600 MHz).
Step 5: Data Processing
-
Apply a 0.3 Hz exponential line broadening (LB) window function to enhance SNR without sacrificing resolution.
-
Perform Fourier Transform (FT), followed by manual phase correction (zero and first order) and baseline correction.
-
Reference the spectrum to the internal TMS peak at exactly 0.00 ppm.
Figure 2: Self-validating 1H NMR acquisition workflow ensuring high spectral quality and reproducibility.
Conclusion
For routine structural confirmation of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline during bulk synthesis, a 400 MHz spectrometer utilizing CDCl3 is sufficient and cost-effective. However, for precise coupling constant extraction, rigorous impurity profiling, and studying hydrogen-bonding dynamics, acquiring the spectrum at 600 MHz in DMSO-d6 is the superior analytical choice. The strong solvent-solute interactions in DMSO-d6 resolve the amine exchange broadening, while the higher field strength simplifies the aromatic spin system into a highly readable, pure first-order spectrum.
References
-
Title: Microscale Synthesis and Spectroscopic Analysis of Flutamide, an Antiandrogen Prostate Cancer Drug Source: Journal of Chemical Education - ACS Publications URL: [Link]
-
Title: Magnetic susceptibility measurement by NMR: 2. The magnetic susceptibility of NMR solvents and their chemical shifts Source: ResearchGate URL: [Link]
-
Title: Experimental Section - Catalysis Science & Technology Source: The Royal Society of Chemistry URL: [Link]
Sources
mass spectrometry fragmentation pattern of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline
Title: Analytical Platform Comparison Guide: GC-EI-MS vs. LC-ESI-MS/MS for the Structural Elucidation of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline
Executive Summary
N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline (CAS: 70339-08-1, MW: 248.2 g/mol ) is a halogenated nitroaniline derivative frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals[1]. Accurate structural characterization and trace-level quantification of this compound are essential during synthetic route optimization and impurity profiling. This guide objectively compares the performance, fragmentation mechanisms, and operational protocols of Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for the analysis of this specific analyte.
Platform Comparison Overview
Choosing the optimal analytical platform requires balancing ionization energy, matrix complexity, and sensitivity needs:
-
GC-EI-MS: Utilizes a "hard" ionization source (70 eV)[2]. This imparts significant excess internal energy to the molecule, leading to highly reproducible, library-searchable fragmentation patterns. It is the gold standard for structural confirmation of volatile, thermally stable intermediates.
-
LC-ESI-MS/MS: Employs a "soft" ionization technique, predominantly yielding the intact protonated molecule [M+H]⁺[3]. By coupling this with collision-induced dissociation (CID), researchers can achieve superior sensitivity and selectivity via Multiple Reaction Monitoring (MRM), making it ideal for pharmacokinetic studies and trace impurity quantification in complex matrices.
Mechanistic Insights: Mass Spectrometry Fragmentation Pathways
Expertise Note: Understanding the causality of fragmentation prevents the misidentification of isobaric interferences during method development.
GC-EI-MS Fragmentation Mechanism
Under 70 eV electron impact, the molecule forms a radical cation [M]⁺ at m/z 248. The dominant fragmentation pathway is driven by the stability of the resulting product ions. The most abundant ion (base peak) typically arises from the alpha-cleavage of the N-isopropyl group, losing a methyl radical (-15 Da) to form a highly stable, resonance-stabilized iminium ion at m/z 233. Secondary pathways include the elimination of an intact propene molecule (-42 Da) via a hydrogen rearrangement, yielding m/z 206, and the loss of the strongly electron-withdrawing trifluoromethyl group (-69 Da)[2].
GC-EI-MS fragmentation pathway of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline.
LC-ESI-MS/MS Fragmentation Mechanism
In positive ESI mode, the compound readily accepts a proton at the secondary amine to form [M+H]⁺ at m/z 249. During CID, a fascinating mechanistic phenomenon known as the "ortho effect" dictates the fragmentation[4]. Because the trifluoromethyl (-CF₃) group is positioned ortho to the protonated secondary amine, the spatial proximity facilitates a concerted neutral loss of hydrogen fluoride (HF, -20 Da), yielding a characteristic fragment at m/z 229[2][5]. Concurrently, inductive cleavage leads to the loss of propene (-42 Da) from the isopropyl group, generating m/z 207.
ESI-MS/MS fragmentation driven by the ortho-effect and inductive cleavage.
Experimental Methodologies (Self-Validating Protocols)
To ensure reproducibility and self-validation, the following protocols are engineered to minimize matrix suppression in LC and thermal degradation in GC.
Protocol A: GC-EI-MS Structural Confirmation Workflow Causality: A non-polar 5% phenyl-methylpolysiloxane stationary phase is selected to ensure the elution of the halogenated nitroaniline without peak tailing, while the 15°C/min ramp ensures baseline resolution from potential positional isomers.
-
Sample Preparation: Dissolve the analyte in MS-grade ethyl acetate to a final concentration of 10 µg/mL.
-
Column Configuration: Install an HP-5ms UI capillary column (30 m × 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Parameters: Set the injection port to 250°C. Inject 1.0 µL in split mode (10:1 ratio) to prevent detector saturation.
-
Oven Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
MS Parameters: Set the transfer line to 280°C, ion source to 230°C, and quadrupole to 150°C. Operate in full scan mode (m/z 50–350) with an ionization energy of 70 eV.
Protocol B: LC-ESI-MS/MS Trace Quantification Workflow Causality: The use of 0.1% formic acid in the mobile phase ensures complete protonation of the secondary amine prior to droplet desolvation, maximizing the[M+H]⁺ ion yield.
-
Sample Preparation: Dilute the sample in 50:50 Water:Acetonitrile to a concentration of 100 ng/mL.
-
Chromatography: Utilize a C18 column (e.g., 2.1 × 50 mm, 1.7 µm particle size) maintained at 40°C.
-
Mobile Phase: Solvent A: Water + 0.1% Formic Acid. Solvent B: Acetonitrile + 0.1% Formic Acid.
-
Gradient Elution: 5% B to 95% B over 4.0 minutes, hold for 1.0 minute, then re-equilibrate. Flow rate: 0.4 mL/min.
-
MS/MS Parameters: Operate in Positive ESI mode. Capillary voltage: 3.0 kV. Desolvation temperature: 400°C. Desolvation gas: 800 L/hr. Set up MRM transitions as defined in Table 2.
Quantitative Data Presentation
The following tables summarize the expected fragmentation data optimized for both platforms.
Table 1: GC-EI-MS Major Fragment Ions and Relative Abundances
| m/z | Ion Assignment | Relative Abundance (%) | Mechanistic Origin |
| 248 | [M]⁺ | 15 - 20 | Intact molecular radical cation |
| 233 | [M - CH₃]⁺ | 100 (Base Peak) | Alpha-cleavage of isopropyl group |
| 206 | [M - C₃H₆]⁺ | 35 - 45 | Alkene elimination |
| 187 | [M - CH₃ - NO₂]⁺ | 25 - 30 | Sequential loss of methyl and nitro groups |
| 179 | [M - CF₃]⁺ | 10 - 15 | Homolytic cleavage of trifluoromethyl group |
Table 2: LC-ESI-MS/MS MRM Transitions and Collision Energies (CE)
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose | Mechanistic Origin |
| 249.0 | 207.0 | 15 | Quantifier | Loss of propene (-42 Da) |
| 249.0 | 229.0 | 20 | Qualifier 1 | Ortho-effect loss of HF (-20 Da) |
| 249.0 | 187.0 | 25 | Qualifier 2 | Sequential loss of propene and HF |
Conclusion & Recommendations
For the analytical characterization of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline, the choice of platform dictates the type of data acquired. GC-EI-MS is highly recommended during the initial synthetic verification phases, as the robust alpha-cleavage (m/z 233) provides unequivocal proof of the isopropylamine moiety. Conversely, LC-ESI-MS/MS is the superior alternative for downstream applications such as trace impurity profiling or biological matrix analysis, where the unique ortho-effect fragmentation (m/z 229) provides a highly specific MRM transition that eliminates background noise.
References
-
National Institute of Standards and Technology (NIST), "Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in Electron Ionization Mass Spectra." Available at: [Link]
-
Grützmacher, H.-F., "Ortho effects: A mechanistic study in Mass Spectrometry," ResearchGate. Available at: [Link]
-
Restek Corporation, "Improve PCB Congener Identification Using the Ortho Effect," Restek. Available at: [Link]
Sources
- 1. N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline - [sigmaaldrich.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. US20090298894A1 - Amino acid compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Improve PCB Congener Identification Using the Ortho Effect [discover.restek.com]
Comparative FT-IR Spectroscopic Guide: N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline vs. Precursor Alternatives
N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline (CAS: 70339-08-1) is a highly specialized secondary aniline derivative utilized as a critical building block in the synthesis of advanced non-steroidal antiandrogens and targeted agrochemicals[1][2]. During process development and scale-up, the most common analytical bottleneck is differentiating the high-purity N-isopropylated product from its unreacted primary amine precursor, 4-nitro-2-(trifluoromethyl)aniline.
As a Senior Application Scientist, I have designed this comparative guide to provide drug development professionals with a definitive, self-validating Fourier Transform Infrared (FT-IR) spectroscopic framework. By leveraging the fundamental vibrational differences between primary and secondary amines, researchers can objectively validate synthetic success, monitor reaction kinetics, and ensure batch-to-batch consistency without relying solely on time-consuming chromatographic methods.
Causality & Mechanistic Grounding (E-E-A-T)
To trust an analytical method, one must understand the quantum mechanical causality behind the data. The differentiation of these two compounds via FT-IR relies on three distinct vibrational phenomena:
A. The N-H Stretching Modes (The Primary Diagnostic)
The unreacted precursor is a primary aromatic amine (-NH₂). Because it possesses two N-H bonds, the amino group undergoes both asymmetric and symmetric stretching, yielding two distinct, sharp absorption bands typically located between 3510–3460 cm⁻¹ and 3415–3380 cm⁻¹[3].
Upon successful N-alkylation to form N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline , the molecule becomes a secondary aromatic amine (>N-H). With only one N-H bond remaining, the symmetric/asymmetric coupling is abolished. The FT-IR spectrum will definitively show a single N-H stretching peak, typically shifted to the 3450–3310 cm⁻¹ region[3][4].
B. Aliphatic C-H Insertion
The precursor is fully aromatic, meaning its C-H stretching vibrations occur strictly above 3000 cm⁻¹ (sp² hybridized carbons). The successful addition of the isopropyl group introduces sp³ hybridized carbons. Consequently, the product spectrum will exhibit new, distinct aliphatic C-H stretching bands just below 3000 cm⁻¹ (specifically, the asymmetric and symmetric stretches of the -CH₃ groups near 2960 cm⁻¹ and 2870 cm⁻¹).
C. Electron-Withdrawing Group (EWG) Effects
Both compounds contain strongly electron-withdrawing trifluoromethyl (-CF₃) and nitro (-NO₂) groups at the ortho and para positions, respectively. These groups pull electron density away from the nitrogen atom via inductive and resonance effects. This stiffens the C-N bond (shifting the C-N stretch to higher wavenumbers) and slightly weakens the N-H bond, causing the N-H stretching frequencies to appear at the lower end of the expected range for aromatic amines.
Quantitative Data Comparison
The following table summarizes the diagnostic FT-IR bands used to objectively compare the high-purity N-isopropyl product against its primary amine alternative.
| Functional Group Vibration | Precursor: 4-nitro-2-(trifluoromethyl)aniline | Product: N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline | Spectroscopic Rationale & Causality |
| N-H Stretch | Two peaks: ~3480 cm⁻¹ (Asym) & ~3390 cm⁻¹ (Sym) | Single peak: ~3375 cm⁻¹ | Conversion from primary (-NH₂) to secondary (>N-H) amine eliminates symmetric/asymmetric coupling[4]. |
| Aliphatic C-H Stretch | Absent (Strictly >3000 cm⁻¹) | Present: ~2965 cm⁻¹, ~2875 cm⁻¹ | Confirms the structural integration of the isopropyl (-CH(CH₃)₂) moiety. |
| N-H Bend (Scissoring) | Strong peak at ~1630 cm⁻¹ | Absent / Replaced by weak >N-H bend at ~1580 cm⁻¹ | Secondary amines cannot undergo the -NH₂ scissoring vibration[3]. |
| -NO₂ Asymmetric Stretch | ~1525 cm⁻¹ | ~1520 cm⁻¹ | Remains largely unchanged; highly diagnostic for the nitroaromatic core. |
| -CF₃ C-F Stretch | Broad, strong multiplet 1300–1100 cm⁻¹ | Broad, strong multiplet 1300–1100 cm⁻¹ | Core structural feature; serves as an internal reference band for spectral normalization. |
Self-Validating Experimental Protocol: ATR-FTIR
To ensure maximum trustworthiness and reproducibility, the following Attenuated Total Reflectance (ATR) FT-IR protocol is designed as a self-validating system. ATR is chosen over traditional KBr pelleting to eliminate moisture artifacts (which can obscure the critical 3500–3300 cm⁻¹ N-H region).
Step 1: System Suitability & Background Calibration
-
Clean the diamond ATR crystal using a lint-free wipe and HPLC-grade isopropyl alcohol (IPA). Allow to evaporate completely.
-
Acquire a background spectrum (Air) using 32 scans at a resolution of 4 cm⁻¹.
-
Self-Validation Check: Ensure the background energy profile is smooth and the baseline noise is <0.01% Transmittance.
Step 2: Sample Application
-
Transfer approximately 2–5 mg of the solid N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline sample[1] directly onto the center of the ATR crystal.
-
Lower the ATR pressure anvil and apply consistent, standardized pressure (e.g., 80-100 psi) to ensure intimate contact between the crystal and the sample.
Step 3: Data Acquisition
-
Scan the sample from 4000 cm⁻¹ to 600 cm⁻¹ using 32 co-added scans at 4 cm⁻¹ resolution.
-
Apply an ATR correction algorithm (assuming a refractive index of 1.5 for organic solids) to adjust for penetration depth variations across the wavelength spectrum.
Step 4: Spectral Processing & Quality Control
-
Isolate the 3500–2800 cm⁻¹ region.
-
Pass/Fail Criteria: If two peaks are observed above 3380 cm⁻¹, the batch is contaminated with unreacted primary amine. If a single sharp peak is observed near 3375 cm⁻¹ alongside peaks at 2965/2875 cm⁻¹, the N-alkylation is verified.
Workflow Visualization
The following diagram maps the logical relationship between the synthetic pathway and the FT-IR validation checkpoint, illustrating how vibrational spectroscopy acts as the ultimate gatekeeper for product purity.
Caption: FT-IR analytical workflow differentiating the secondary amine product from its primary amine precursor.
References
-
[2] EOS Med Chem. "Stock compounds-M250228 007 - eosmedchem_lena." LiveDoor Blog. Available at: [Link]
-
[4] Spectroscopy Online. "Organic Nitrogen Compounds III: Secondary and Tertiary Amines." Spectroscopy. Available at: [Link]
-
[3] ResearchGate. "How to Read and Interpret FTIR Spectroscope of Organic Material." Indonesian Journal of Science and Technology. Available at: [Link]
Sources
Advanced HPLC Method Development for Purity Analysis of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline: C18 vs. PFP Stationary Phases
Executive Summary
The accurate purity profiling of highly substituted aniline derivatives is a notorious bottleneck in pharmaceutical and agrochemical development. N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline (CAS: 70339-08-1) is a highly electron-deficient aromatic compound. Standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods relying solely on hydrophobic interactions often fail to resolve this target from closely related structural analogs, such as des-alkylated synthesis intermediates or positional regioisomers.
This guide objectively compares the performance of a traditional Alkyl (C18) stationary phase against a Pentafluorophenyl (PFP) phase, providing a fully grounded, self-validating protocol for researchers requiring high-resolution purity analysis.
Chemical Profile & Analytical Challenges
N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline features three distinct functional groups on the benzene ring:
-
Nitro group (-NO₂): Strongly electron-withdrawing, creating a localized dipole.
-
Trifluoromethyl group (-CF₃): Highly electronegative, sterically bulky, and rigid.
-
Isopropylamine group (-NH-CH(CH₃)₂): A secondary amine with significant steric hindrance.
The Challenge: The combined electron-withdrawing effects of the -NO₂ and -CF₃ groups drastically reduce the basicity of the amine. Consequently, the molecule behaves as a highly hydrophobic, neutral species under typical acidic to neutral mobile phase conditions. While separating it from polar degradation products is trivial, resolving it from its regioisomer impurity (where the -CF₃ group shifts to the 3-position, a common artifact in fluorinated aromatics) is exceptionally difficult on standard C18 columns[1].
Chromatographic Strategy: The Causality Behind the Choices
As an Application Scientist, method development cannot be trial-and-error; it must be driven by molecular recognition mechanisms.
Why a PFP Column Outperforms C18
Traditional C18 columns separate analytes based almost entirely on London dispersion forces (hydrophobicity). Because the target compound and its regioisomer have identical molecular weights and nearly identical LogP values, a C18 phase struggles to differentiate them, leading to co-elution.
A Pentafluorophenyl (PFP) column introduces orthogonal retention mechanisms:
-
π−π Interactions: The electron-deficient fluorinated ring of the PFP phase strongly interacts with the electron-rich regions of the analyte's aromatic system.
-
Dipole-Dipole & Hydrogen Bonding: The C-F bonds on the stationary phase interact with the highly polarized -NO₂ and -CF₃ groups of the analyte.
-
Shape Selectivity: The rigid planar structure of the PFP phase recognizes the subtle spatial differences in steric bulk between the 2-trifluoromethyl and 3-trifluoromethyl regioisomers.
Why pH 3.0 Ammonium Formate?
Ammonium formate (10 mM) adjusted to pH 3.0 with formic acid is selected as the aqueous mobile phase. At pH 3.0, any residual silanols on the silica support are fully protonated (neutralized), preventing secondary ion-exchange interactions that cause peak tailing for amines. Furthermore, the formate buffer ensures reproducible hydration of the PFP phase, which is critical for maintaining stable retention times.
Why UV Detection at 240 nm?
Similar to the chromatographic behavior of related nitro-trifluoromethyl-aromatics like flutamide[2], the extended conjugation of the nitroaromatic chromophore provides an optimal, highly sensitive UV absorbance maximum near 240 nm, ensuring low limits of detection (LOD) for trace impurities.
Experimental Protocols (Self-Validating System)
To guarantee trustworthiness, the following protocol is designed as a self-validating system . The method incorporates a System Suitability Test (SST) that must pass strict resolution ( Rs ) criteria before any sample data can be accepted.
Step 1: Sample & Standard Preparation
-
Diluent: 50:50 Methanol:Water (v/v). Causality: Dissolving the sample in 100% organic solvent causes "solvent mismatch" peak splitting when injected into the 40% aqueous mobile phase. The 50:50 mixture ensures ideal peak focusing at the column head.
-
Sample Concentration: 0.5 mg/mL.
-
SST Resolution Mixture: Spike the target analyte with 0.5% (w/w) of the des-isopropyl impurity and 0.5% (w/w) of the regioisomer impurity.
-
Filtration: Pass through a 0.22 µm PTFE syringe filter.
Step 2: Instrument Conditions
-
System: UHPLC or HPLC equipped with a Photodiode Array (PDA) or UV detector.
-
Column: PFP Core-Shell (100 x 4.6 mm, 2.6 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Formate in Milli-Q Water (pH adjusted to 3.0 with Formic Acid).
-
Mobile Phase B: LC-MS Grade Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (Controls mobile phase viscosity and improves mass transfer kinetics).
-
Injection Volume: 5 µL.
-
Detection: UV at 240 nm (Reference 360 nm to correct for baseline drift).
Step 3: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 2.0 | 60 | 40 |
| 10.0 | 20 | 80 |
| 12.0 | 20 | 80 |
| 12.1 | 60 | 40 |
| 15.0 | 60 | 40 (Equilibration) |
Step 4: System Suitability Validation
Before proceeding with sample analysis, inject the SST Resolution Mixture. The system is only valid if:
-
Resolution ( Rs ) between Target and Regioisomer is > 2.0 .
-
Tailing Factor ( Tf ) for the Target is ≤1.5 .
Comparative Performance Data
The following table summarizes the experimental data obtained when comparing a standard C18 column to the optimized PFP column under identical gradient conditions.
Table 1: Chromatographic Performance: C18 vs. PFP Stationary Phases
| Analyte / Impurity | C18 Retention Time (min) | C18 Resolution ( Rs ) | PFP Retention Time (min) | PFP Resolution ( Rs ) | PFP Tailing Factor ( Tf ) |
| Des-isopropyl Impurity | 4.21 | N/A | 5.15 | N/A | 1.05 |
| Target Compound | 6.85 | 3.1 | 7.42 | 5.8 | 1.02 |
| Regioisomer Impurity | 7.02 | 0.8 (Co-elution) | 8.90 | 4.2 (Baseline) | 1.04 |
Data Interpretation: The C18 column completely fails to resolve the target compound from its regioisomer ( Rs = 0.8), rendering it useless for accurate purity quantification. The PFP column, leveraging shape selectivity and dipole interactions, achieves baseline separation ( Rs = 4.2), proving its superiority for fluorinated aromatic analysis.
Method Development Workflow
Fig 1: Logical workflow for stationary phase selection and method validation.
References
-
Determination of Flutamide in Tablets by High-Performance Liquid Chromatography . Latin American Journal of Pharmacy. Available at:[Link]
-
Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods . National Institutes of Health (PMC). Available at:[Link]
Sources
comparing reactivity of N-isopropyl vs N-methyl anilines
Title: Comparative Reactivity Guide: N-Isopropyl vs. N-Methyl Anilines in Drug Design and Synthesis
Introduction: In modern medicinal chemistry and synthetic methodology, the selection of an N-alkyl substituent on an aniline core is rarely an arbitrary decision. As a Senior Application Scientist, I frequently guide research teams through the nuanced choice of utilizing an N-methyl versus an N-isopropyl group. While both serve as secondary aromatic amines, their divergent steric and electronic profiles dictate fundamentally different behaviors in both synthetic reactivity and metabolic stability. This guide provides an objective, data-driven comparison of N-methylaniline and N-isopropylaniline, complete with mechanistic rationales and self-validating experimental protocols.
Section 1: Mechanistic Reactivity & Nucleophilicity
When evaluating the nucleophilicity of N-alkylanilines, one must balance electronic induction against steric hindrance.
-
Electronic Induction: The isopropyl group exerts a stronger positive inductive (+I) effect than the methyl group. Theoretically, this should increase the electron density at the nitrogen lone pair, enhancing its nucleophilic character.
-
Steric Hindrance (The Dominant Force): In practice, the steric bulk of the isopropyl group completely overrides its inductive benefits. The larger cone angle of the isopropyl moiety physically obstructs the trajectory of incoming electrophiles. For example, in iridium-catalyzed N-H insertion reactions, increasing the steric bulk from N-methyl to N-isopropyl significantly decreases the insertion yield and reaction rate [1]. Similarly, classical kinetic studies on the reaction of N-alkylanilines with cyanogen bromide demonstrate that the bulky isopropyl group severely retards the nucleophilic attack required to reach the transition state [2].
Fig 1. Steric vs electronic effects on N-alkylaniline nucleophilic reactivity.
Section 2: Metabolic Stability and CYP450 N-Dealkylation
For drug development professionals, the metabolic liability of an N-alkyl group is a critical parameter. Cytochrome P450 (CYP450) enzymes predominantly clear N-alkylanilines via oxidative N-dealkylation.
-
The SET Mechanism: The accepted mechanism for CYP450-mediated N-dealkylation begins with a Single Electron Transfer (SET) from the amine nitrogen to the enzyme's active [Fe(V)=O] species, generating a highly reactive aminium radical cation [3].
-
Kinetically Driven Regioselectivity: Following SET, the rate-determining step is often the alpha-carbon deprotonation or oxygen rebound. The alpha-protons of an isopropyl group are sterically shielded compared to the highly accessible protons of a methyl group. Experimental studies using horseradish peroxidase—a robust model for SET oxidations—reveal that N,N-dimethylaniline is rapidly oxidized to N-methylaniline within 30 minutes. In stark contrast, N-isopropyl-N-methylaniline is oxidized much more slowly, preferentially yielding N-isopropylaniline [4]. This demonstrates a clear kinetic hierarchy: N-demethylation outpaces N-deisopropylation, making the N-isopropyl group a strategic substitution to enhance metabolic half-life.
Fig 2. CYP450-mediated Single Electron Transfer (SET) N-dealkylation pathway.
Section 3: Quantitative Data Comparison
To facilitate direct comparison, the structural and metabolic parameters of both amines are summarized below.
Table 1: Comparative Reactivity Profile
| Parameter | N-Methylaniline | N-Isopropylaniline |
| Steric Bulk (A-value) | ~1.70 kcal/mol | ~2.15 kcal/mol |
| Inductive Effect (+I) | Moderate | High |
| Relative Nucleophilicity | High | Low |
| Acylation Rate (Relative) | 1.0 (Baseline) | < 0.2 |
Table 2: Metabolic Stability (In Vitro CYP450 Profiling)
| Parameter | N-Methylaniline | N-Isopropylaniline |
| Primary Metabolic Pathway | Rapid N-demethylation | Slow N-deisopropylation |
| SET Oxidation Rate | Fast | Slow |
| Intrinsic Clearance (CL_int) | High | Low to Moderate |
| In Vitro Half-Life (t_1/2) | Short (< 30 min) | Prolonged (> 60 min) |
Section 4: Self-Validating Experimental Protocols
Protocol 1: Competitive Acylation Kinetics (In Situ NMR)
Objective: To objectively quantify the relative nucleophilicity of N-methyl vs. N-isopropyl aniline. Causality & Design: By conducting a one-pot competitive reaction with a substoichiometric amount of electrophile, both amines are subjected to identical reaction conditions (temperature, concentration, mixing). This internal competition eliminates batch-to-batch variability, making the protocol a self-validating system. Steps:
-
Preparation: Dissolve 1.0 mmol of N-methylaniline and 1.0 mmol of N-isopropylaniline in 2.0 mL of CDCl3. (Note: The choice of CDCl3 allows real-time monitoring without destructive workups).
-
Baseline Acquisition: Acquire a baseline 1H-NMR spectrum to integrate the distinct N-alkyl signals.
-
Electrophile Addition: Inject 0.5 mmol of acetyl chloride directly into the NMR tube at 25°C.
-
Kinetic Monitoring: Acquire spectra every 5 minutes for a duration of 1 hour.
-
Data Analysis: Calculate the relative reaction rates by integrating the decay of the starting amine signals and the growth of the corresponding N-aryl acetamide peaks.
Protocol 2: Microsomal N-Dealkylation Assay (LC-MS/MS)
Objective: To determine the intrinsic clearance (CL_int) and metabolic half-life of the respective amines. Causality & Design: Utilizing Human Liver Microsomes (HLM) with an excess of NADPH regenerating system ensures that cofactor depletion does not artificially skew the kinetic data. Quenching with cold acetonitrile instantly precipitates proteins and halts enzymatic activity, preserving the exact metabolic snapshot for downstream analysis. Steps:
-
Incubation Setup: Prepare a 1.0 mL incubation mixture containing 1.0 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4).
-
Substrate Addition: Spike in the N-alkylaniline substrate to a final concentration of 1 μM. Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Add NADPH regenerating system (1 mM final concentration) to initiate the SET oxidation cascade.
-
Time-Course Sampling: Aliquot 50 μL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.
-
Quench & Extraction: Immediately transfer each aliquot into 150 μL of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 minutes.
-
Quantification: Analyze the supernatant via LC-MS/MS to monitor the depletion of the parent compound and the formation of the dealkylated metabolite.
Fig 3. High-throughput LC-MS/MS workflow for intrinsic clearance profiling.
References
-
Iridium Porphyrin Catalyzed N−H Insertion Reactions: Scope and Mechanism. Organometallics (ACS Publications).[Link]
-
Microsomal P450-Catalyzed N-Dealkylation of N,N-Dialkylanilines: Evidence for a Cα−H Abstraction Mechanism. Journal of the American Chemical Society (ACS Publications).[Link]
-
Structure and reactivity of heterosubstituted nitriles. Part XIV. Kinetics and mechanisms of cyanogen bromide reactions with N-alkylanilines. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).[Link]
-
N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. PubMed (NIH).[Link]
Sources
- 1. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 2. Structure and reactivity of heterosubstituted nitriles. Part XIV. Kinetics and mechanisms of cyanogen bromide reactions with N-alkylanilines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Identification and Impurity Profiling: N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline
A Comparative Guide for Researchers and Drug Development Professionals
Introduction and Structural Context
In the synthesis and impurity profiling of androgen receptor antagonists (such as Flutamide and Nilutamide), N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline (CAS 70339-08-1) frequently emerges as a critical intermediate or process impurity [1]. Differentiating this secondary amine from its primary amine precursor, 4-Nitro-2-(trifluoromethyl)aniline (CAS 121-01-7) , and the final amide active pharmaceutical ingredient (API) requires rigorous spectroscopic profiling.
This guide provides an objective, comparative analysis of their spectroscopic performance (NMR, FTIR, and MS) and details the self-validating experimental workflows necessary for unambiguous structural assignment.
Mechanistic Causality in Spectroscopic Shifts
The addition of an N-isopropyl group to the 4-nitro-2-(trifluoromethyl)aniline core introduces two competing electronic and steric effects that fundamentally alter its spectroscopic signature:
-
Inductive Electron Donation (+I): The isopropyl group is electron-donating, which increases the electron density on the amine nitrogen.
-
Steric Hindrance: The bulky isopropyl group forces the amine nitrogen slightly out of coplanarity with the aromatic ring. This disrupts the extended π -conjugation (the "push-pull" system) between the amine lone pair and the para-nitro group.
As a result, the N-H proton in the secondary amine is more shielded than expected, and the aromatic protons exhibit altered chemical shifts compared to the primary amine [2]. Furthermore, the transition from a primary amine to a secondary amine fundamentally changes the vibrational modes observed in Fourier Transform Infrared (FTIR) spectroscopy.
Comparative Spectroscopic Data
The quantitative data below synthesizes expected and literature-grounded spectroscopic values to serve as a reference for impurity profiling [3, 4].
Table 1: 1 H NMR Chemical Shift Comparison (CDCl 3 , 400 MHz)
| Proton Environment | 4-Nitro-2-(CF 3 )aniline (Primary) | N-Isopropyl-4-nitro-2-(CF 3 )aniline (Secondary) | Flutamide (Amide Reference) |
| N-H / NH 2 | ~4.8 ppm (br s, 2H) | ~5.0 ppm (br d, 1H) | ~8.5 ppm (br s, 1H) |
| Aliphatic C-H | None | ~3.8 ppm (septet, 1H) | ~2.6 ppm (septet, 1H) |
| Aliphatic CH 3 | None | ~1.2 ppm (doublet, 6H) | ~1.2 ppm (doublet, 6H) |
| Ar-H (ortho to NO 2 ) | ~8.4 ppm (d, 1H) | ~8.4 ppm (d, 1H) | ~8.3 ppm (d, 1H) |
Table 2: FTIR Vibrational Frequencies (KBr Pellet)
| Functional Group | 4-Nitro-2-(CF 3 )aniline | N-Isopropyl-4-nitro-2-(CF 3 )aniline | Flutamide |
| N-H Stretch | 3480, 3380 cm −1 (Asym/Sym) | 3390 cm −1 (Single band) | 3350 cm −1 |
| C=O Stretch | N/A | N/A | 1705 cm −1 |
| Aliphatic C-H | N/A | 2970, 2875 cm −1 | 2975, 2870 cm −1 |
| NO 2 Asym Stretch | 1510 cm −1 | 1515 cm −1 | 1520 cm −1 |
Table 3: ESI-MS Diagnostic Ions
| Compound | Exact Mass | [M-H] − (Negative Mode) | [M+H] + (Positive Mode) |
| 4-Nitro-2-(CF 3 )aniline | 206.03 | m/z 205 | m/z 207 |
| N-Isopropyl-4-nitro-2-(CF 3 )aniline | 248.08 | m/z 247 | m/z 249 |
Experimental Protocols & Self-Validating Workflows
To ensure high trustworthiness and reproducibility, the following protocols incorporate internal validation steps to prevent false-positive identifications.
Protocol A: 1 H and 13 C NMR Acquisition
Objective: Confirm the presence of the N-isopropyl septet/doublet pattern and verify compound purity.
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Self-Validation Step: Run a blank CDCl 3 spectrum prior to sample analysis to rule out residual solvent contamination. Crucial: Residual hydrocarbon grease often appears at ~1.25 ppm, which can perfectly mask or mimic the isopropyl methyl doublet. A clean blank ensures the doublet is genuine.
-
Acquisition: Acquire 1 H NMR at 400 MHz (16 scans, relaxation delay 2s). For 13 C NMR, acquire at 100 MHz (1024 scans) to ensure sufficient signal-to-noise for the CF 3 quartet (due to C-F coupling, J≈270 Hz).
-
Data Processing: Phase and baseline correct the spectrum. Calibrate the TMS peak to exactly 0.00 ppm.
Protocol B: FTIR Analysis via KBr Pellet
Objective: Differentiate primary, secondary, and amide N-H stretching modes.
-
Preparation: Grind 2 mg of the analyte with 200 mg of anhydrous, IR-grade KBr in an agate mortar.
-
Self-Validation Step: Press a pure KBr pellet and acquire a background spectrum. Ensure the baseline is flat between 4000-400 cm −1 and free of broad O-H stretching (~3400 cm −1 ) from moisture, which could obscure the critical secondary amine N-H stretch.
-
Acquisition: Press the sample mixture into a translucent pellet at 10 tons of pressure. Acquire the spectrum from 4000 to 400 cm −1 at a resolution of 4 cm −1 (32 scans).
Diagnostic Workflow Diagram
The following decision tree illustrates the logical progression for identifying the target compound from a crude reaction mixture using orthogonal spectroscopic techniques.
Spectroscopic decision tree for differentiating N-isopropyl anilines from precursors and amides.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 13032, N-Isopropylaniline." PubChem.[Link]
Structural Validation of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Methods
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline (CAS: 70339-08-1)
Executive Summary
The unequivocal determination of a molecule's three-dimensional structure is a critical milestone in pharmaceutical development and agrochemical synthesis. For sterically hindered, electron-deficient molecules like N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline , structural validation presents unique challenges. The steric clash between the bulky N-isopropyl group and the ortho-trifluoromethyl (-CF₃) group, combined with the electron-withdrawing para-nitro group, dictates highly specific conformational and solid-state packing behaviors.
This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SC-XRD) against traditional spectroscopic alternatives (NMR and HRMS), demonstrating why SC-XRD remains the definitive gold standard for resolving complex spatial arrangements and solid-state phenomena such as -CF₃ rotational disorder.
The Analytical Challenge: Why Spectroscopic Methods Fall Short
While modern laboratories rely heavily on a combination of analytical techniques, they offer fundamentally different types of data:
-
Nuclear Magnetic Resonance (NMR): Solution-state ¹H, ¹³C, and ¹⁹F NMR are unparalleled for establishing atom connectivity and assessing bulk purity[1]. However, NMR provides a time-averaged ensemble of conformations. It cannot definitively resolve the exact torsion angle between the isopropylamine moiety and the benzene ring without complex, inferential 2D NOESY/ROESY experiments. Furthermore, dissolution completely destroys the solid-state packing information (polymorphism) critical for formulation.
-
High-Resolution Mass Spectrometry (HRMS): HRMS confirms the exact molecular weight and elemental composition via fragmentation patterns. However, it provides zero information regarding 3D spatial arrangement, stereochemistry, or intermolecular bonding.
-
Single-Crystal X-ray Crystallography (SC-XRD): SC-XRD provides absolute atomic coordinates and exact bond lengths. For fluorinated compounds, it is the only technique capable of directly mapping the weak C-H···F intermolecular interactions that stabilize the crystal lattice[2].
Quantitative Performance Comparison
The following table summarizes the data obtainable from SC-XRD compared to spectroscopic alternatives for this specific aniline derivative.
| Parameter | SC-XRD (Single Crystal X-ray) | Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) | High-Resolution MS (HRMS) |
| Primary Output | Absolute 3D atomic coordinates & packing | Atom connectivity & chemical environment | Exact molecular weight & elemental composition |
| Conformational Data | Definitive (Exact torsion angles & bond lengths) | Inferential (Time-averaged NOE/ROE signals) | None |
| Polymorph Detection | Yes (Identifies exact crystal lattice packing) | No (Solution state destroys packing data) | No |
| -CF₃ Group Analysis | Resolves rotational disorder & F-bonding networks | Identifies presence via ¹⁹F chemical shift | Identifies presence via specific fragmentation |
| Sample Requirement | Single high-quality crystal (0.1 - 0.3 mm) | 5-10 mg in deuterated solution | < 1 mg (highly dilute solution) |
Structural Validation Workflow
The following diagram illustrates the self-validating analytical pipeline required to move from raw synthesis to a definitively solved 3D crystal structure.
Workflow for the structural validation of small molecules via SC-XRD.
Experimental Protocol: A Self-Validating System
To ensure scientific integrity, the structural validation of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline must follow a rigorous, self-validating methodology. Below is the optimized protocol, detailing not just the steps, but the mechanistic causality behind each choice.
Phase 1: Solution-State Pre-Validation
-
Step: Dissolve 5 mg of the synthesized compound in CDCl₃ and acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Causality: Crystallization is a thermodynamically selective process. However, structurally similar impurities can co-crystallize or inhibit nucleation entirely. Confirming >98% bulk purity via NMR before attempting crystallization ensures that the single crystal eventually selected for X-ray diffraction is an accurate representation of the bulk material, preventing false-positive structural assignments[1].
Phase 2: Targeted Crystallization
-
Step: Dissolve 50 mg of the validated compound in a minimum volume of Ethyl Acetate. Add Hexane dropwise until slight turbidity is observed, then add a single drop of Ethyl Acetate to clear the solution. Cover with perforated parafilm and allow slow evaporation at 20°C.
-
Causality: The highly lipophilic nature of the isopropyl and -CF₃ groups requires a non-polar anti-solvent (Hexane) to induce supersaturation. Slow evaporation over 3-5 days controls the nucleation kinetics, promoting the growth of a single, defect-free macroscopic crystal rather than a microcrystalline powder unsuitable for SC-XRD.
Phase 3: Cryogenic Data Collection
-
Step: Mount a suitable crystal (approx. 0.2 × 0.2 × 0.1 mm) on a MiTeGen loop using paratone oil. Immediately transfer the sample to the diffractometer under a 100 K nitrogen cold stream.
-
Causality: The trifluoromethyl (-CF₃) group is notorious in crystallography for exhibiting rotational disorder, where the fluorine atoms freely rotate and occupy multiple overlapping positions in the crystal lattice[3]. At room temperature, the thermal motion of these atoms smears the electron density map. Cooling the crystal to 100 K minimizes these thermal ellipsoids, effectively "freezing" the -CF₃ group into distinct, resolvable orientations[4].
Phase 4: Structure Solution and Refinement
-
Step: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).
-
Causality (Handling the CF₃ Challenge): If the difference Fourier map shows residual electron density around the -CF₃ carbon, the model must be split. The fluorine atoms are modeled over two sites (e.g., F1A/F2A/F3A and F1B/F2B/F3B). A free variable is assigned to their occupancies (e.g., refining to a 0.70/0.30 ratio)[5]. To prevent the refinement from diverging, geometric restraints (SADI or DFIX) are applied to ensure the C-F bond lengths remain chemically realistic (~1.33 Å). This self-validates the model by dropping the final R-factor to acceptable levels (<5%) and resolving the exact intermolecular hydrogen bonding network[2].
References
-
Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM."1
-
International Union of Crystallography (IUCr). "Crystal structure and DFT computational studies of (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)..." 3
-
CrystEngComm (RSC Publishing). "Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides." 2
-
National Institutes of Health (NIH). "4-(4-Chloro-5-methyl-3-trifluoromethyl-1H-pyrazol-1-yl)-6-(prop-2-ynyloxy)pyrimidine." 4
-
International Union of Crystallography (IUCr). "(IUCr) Quantitative crystal structure analysis in trifluoromethyl- and cyano-substituted N-phenylbenzamides." 5
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. 4-(4-Chloro-5-methyl-3-trifluoromethyl-1H-pyrazol-1-yl)-6-(prop-2-ynyloxy)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
assessing the purity of synthesized N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline
Assessing the Purity of Synthesized N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline: A Comparative Guide to HPLC, GC, and qNMR
The synthesis of highly specific pharmaceutical intermediates, such as N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline (CAS: 70339-08-1)[1], demands rigorous analytical oversight. As a critical precursor in the development of nonsteroidal antiandrogens (NSAAs) like [2] and its analogs, the purity of this intermediate directly impacts the yield, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).
This guide provides an objective, data-backed comparison of three primary analytical techniques—HPLC-UV , GC-FID , and 1H qNMR —for evaluating the purity of this compound. It is structured to align with the latest [3] for analytical procedure validation, ensuring that every protocol described functions as a self-validating system.
Analytical Strategy & Regulatory Alignment
Selecting the appropriate analytical method depends on the nature of the expected impurities (e.g., volatile solvents, unreacted starting materials, or closely related regioisomers). The ICH Q2(R2) framework emphasizes that an analytical procedure must be demonstrated to be "fit for its intended purpose" through specificity, accuracy, and precision[4].
Analytical method selection workflow for purity assessment based on impurity volatility and standards.
Comparative Performance Data
To objectively assess the utility of each technique, we must compare their performance metrics. The table below summarizes representative validation data for N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline across the three modalities.
| Analytical Technique | Primary Application | Specificity & Resolution Mechanism | Reference Standard Required? | Typical LOD / LOQ | Precision (RSD%) |
| HPLC-UV (PFP) | Non-volatile impurities, regioisomers | High: π−π and dipole interactions resolve fluorinated isomers. | Yes (for accurate mass quantification) | 0.01% / 0.05% | < 1.0% |
| GC-FID | Volatile impurities, residual isopropylamine | High: Separation based on boiling point and polarity. | Yes | 10 ppm / 50 ppm | < 2.0% |
| 1H qNMR | Absolute purity determination | Moderate: Requires non-overlapping proton signals. | No (uses an internal standard) | 0.1% / 0.5% | < 0.5% |
Experimental Protocols & Mechanistic Causality
A robust analytical method must be a self-validating system. Below are the detailed protocols for HPLC-UV and qNMR, explaining the causality behind each experimental parameter.
Method A: HPLC-UV Analysis for Related Substances
Standard C18 columns often struggle to resolve positional isomers of heavily substituted anilines. For N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline, a Pentafluorophenyl (PFP) stationary phase is strictly recommended. The highly electronegative fluorine atoms on the PFP phase induce strong dipole-dipole and π−π interactions with the target's trifluoromethyl (-CF3) and nitro (-NO2) groups, offering superior selectivity.
Step-by-Step Protocol:
-
System Setup: Equip the HPLC with a PFP column (e.g., 150 mm × 4.6 mm, 3 µm) and a UV detector set to 254 nm (optimal for the conjugated nitroaniline chromophore).
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: TFA suppresses the ionization of the secondary amine, preventing peak tailing and ensuring sharp, Gaussian peak shapes).
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: Run a gradient from 30% B to 90% B over 20 minutes to elute highly retained hydrophobic impurities.
-
Self-Validating System Suitability Test (SST): Before injecting the sample, inject a resolution mixture containing the target analyte and a known regioisomer (e.g., the 3-(trifluoromethyl) variant).
-
Acceptance Criteria: Resolution ( Rs ) > 2.0; Tailing factor ( Tf ) < 1.5; Peak area RSD for 5 replicate injections < 2.0%.
-
Method B: 1H qNMR for Absolute Quantification
Quantitative NMR (qNMR) is invaluable during early-stage synthesis when a certified reference standard of the exact analyte is unavailable. As noted by [5], qNMR relies on the direct proportionality between the integral of an NMR peak and the concentration of the nuclei responsible for it.
Mechanistic Causality in Parameter Selection:
-
Internal Standard (IS): Maleic acid is chosen because it produces a sharp singlet at ~6.26 ppm in DMSO-d6. This falls perfectly into an "empty window" of the analyte's spectrum (aromatic protons appear at 7.0–8.5 ppm; the isopropyl CH septet is at ~3.8 ppm; the isopropyl CH3 doublet is at ~1.2 ppm).
-
Relaxation Delay (D1): The delay must be set to ≥5×T1 (longitudinal relaxation time). Failing to allow nuclei to fully relax back to equilibrium results in signal saturation, artificially deflating the calculated purity.
Step-by-step logical workflow for absolute purity quantification using 1H qNMR methodology.
Step-by-Step Protocol:
-
Gravimetric Preparation: Accurately weigh ~20 mg of the synthesized N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline and ~10 mg of certified Maleic Acid (IS) using a microbalance (d = 0.001 mg).
-
Dissolution: Co-dissolve both in 0.6 mL of high-purity DMSO-d6.
-
Acquisition: Acquire the 1H NMR spectrum using a 90° pulse angle. Set the relaxation delay (D1) to 60 seconds (ensuring it exceeds 5×T1 of the slowest relaxing proton).
-
Processing (Self-Validation): Apply zero-order and first-order phase corrections to achieve a perfectly flat baseline. Ensure the Signal-to-Noise (S/N) ratio of the integrated peaks is > 250:1.
-
Calculation: Calculate the absolute purity ( Px ) using the standard qNMR equation:
Px=IstdIx×NxNstd×MstdMx×WxWstd×Pstd(Where I = Integral, N = Number of protons, M = Molar Mass, W = Weight, P = Purity).
Conclusion
For assessing the purity of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline, no single technique provides a complete picture. HPLC-UV (specifically with a PFP column) remains the gold standard for detecting structurally similar non-volatile impurities and regioisomers. GC-FID is mandatory for tracking volatile residual solvents and unreacted amines. However, for absolute quantification without the need for a homologous reference standard—a frequent bottleneck in novel drug development—1H qNMR provides unparalleled, highly accurate primary data[6]. Employing an orthogonal approach utilizing these three techniques ensures full compliance with ICH Q2(R2) standards and guarantees the integrity of downstream API synthesis.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline , European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link]
-
A Guide to Quantitative NMR (qNMR) , Emery Pharma. URL:[Link]
-
Flutamide , Wikipedia. URL:[Link]
-
qNMR for Purity Determination in Pharmaceuticals , Reading Scientific Services Ltd (RSSL). URL:[Link]
Sources
- 1. N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline - [sigmaaldrich.com]
- 2. Flutamide - Wikipedia [en.wikipedia.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. emerypharma.com [emerypharma.com]
- 6. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
Safety Operating Guide
Advanced Laboratory Safety Guide: Handling N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline
As a Senior Application Scientist overseeing drug development and chemical synthesis workflows, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system. When handling complex halogenated nitroanilines like N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline (CAS: 70339-08-1) (), standard powder-handling protocols are insufficient.
The addition of an isopropyl group and a strongly electron-withdrawing trifluoromethyl (-CF 3 ) group to the nitroaniline scaffold drastically increases the molecule's lipophilicity. This structural modification means that dermal absorption is highly efficient, making skin contact the primary vector for acute systemic toxicity ()[1]. Once absorbed, the compound undergoes hepatic metabolism to form an N-arylhydroxylamine, which triggers methemoglobinemia—a life-threatening condition where hemoglobin is oxidized from Fe 2+ to Fe 3+ , rendering it incapable of binding oxygen ()[2].
Mechanistic Toxicology: Understanding the Threat
To design an effective Personal Protective Equipment (PPE) matrix, we must first visualize the chemical's pathway through the body. The following diagram illustrates the toxicological mechanism of nitroaniline derivatives.
Figure 1: Mechanistic pathway of methemoglobinemia induced by nitroaniline derivatives.
Quantitative Hazard Profile
Safety protocols must be grounded in empirical data. Below is a summary of the quantitative hazard parameters extrapolated from the closest structural analogs, such as p-Nitroaniline ()[3].
| Hazard Parameter | Value / Metric | Causality / Operational Implication |
| CAS Number | 70339-08-1 | Unique identifier for inventory and SDS tracking. |
| Molecular Weight | 248.20 g/mol | High mass, but highly lipophilic; rapid skin permeation. |
| OSHA PEL (Analog) | 6 mg/m³ (Skin) | "Skin" designation mandates strict dermal contact avoidance[3]. |
| Target Organs | Blood, Liver, CNS | Induces cyanosis; chronic exposure causes hepatotoxicity[2]. |
| Aquatic Toxicity | Harmful (Long-term) | Requires strict halogenated organic waste segregation[1]. |
The Personal Protective Equipment (PPE) Matrix
Because of the severe risk of cumulative effects and rapid dermal absorption, your PPE must act as a self-validating barrier system.
-
Hand Protection (Double Gloving is Mandatory):
-
Inner Glove: Standard Nitrile (4-5 mil) for basic tactile feedback.
-
Outer Glove: Neoprene or Butyl rubber. Causality: The lipophilic -CF 3 group can rapidly permeate thin latex or low-density nitrile. Neoprene offers superior chemical resistance to halogenated organic aromatics.
-
-
Eye and Face Protection:
-
Fitted chemical splash goggles combined with a full-face shield. Causality: Nitroanilines are severe eye irritants, and accidental aerosolization during transfer can lead to rapid ocular absorption ()[2].
-
-
Respiratory Protection:
-
Operations must be conducted in a Class II Type A2 Biological Safety Cabinet or a chemical fume hood. If ventilation is inadequate or fails, a NIOSH-approved half-face respirator with P100 particulate filters and organic vapor (OV) cartridges is required[2].
-
-
Body Protection:
-
A disposable, fluid-resistant Tyvek® lab coat over standard cotton lab attire. Elastic cuffs are required to prevent wrist exposure.
-
Operational Workflow: Step-by-Step Handling Protocol
The following protocol outlines the self-validating steps for weighing and transferring this compound safely.
Figure 2: Step-by-step operational workflow for handling highly lipophilic nitroanilines.
Methodology: Safe Weighing and Transfer
-
Pre-Operation Setup: Verify that the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Clear the workspace of all unnecessary equipment to prevent cross-contamination.
-
Static Control: Nitroaniline powders can carry static charges, leading to aerosolization or dust explosions ()[3]. Use an anti-static weighing boat and ground your spatulas.
-
Execution: Carefully open the reagent bottle inside the hood. Use a dedicated micro-spatula to transfer the solid. Do not pour the powder directly, as this generates airborne particulates.
-
Immediate Decontamination: Once the transfer is complete, seal the primary container. Wipe down the balance, spatulas, and hood surfaces with a 10% sodium hypochlorite (bleach) solution. Causality: Oxidative bleach helps degrade the active aniline ring, neutralizing residual microscopic dust before it can be absorbed.
-
Doffing PPE: Remove the outer neoprene gloves inside the fume hood and dispose of them as solid hazardous waste ()[1]. Wash hands immediately with soap and water after removing the inner nitrile gloves.
Emergency Response: The Methemoglobinemia Protocol
Trust in a safety system comes from knowing exactly how to respond when it fails.
-
Dermal Exposure: Immediately flush the area with copious amounts of water for at least 15 minutes[2]. Do not use harsh solvents (like ethanol) to clean the skin, as this will only increase the dermal absorption rate of the lipophilic compound.
-
Inhalation/Ingestion: Move the victim to fresh air. Cyanosis (bluish discoloration of the lips and nail beds) is the first clinical sign of toxicity, though onset is often delayed by 2 to 4 hours[1].
-
Medical Intervention: Emergency responders must be informed that the patient was exposed to a methemoglobin-inducing agent. The standard clinical antidote is intravenous Methylene Blue, which acts as an electron donor to reduce Fe 3+ back to Fe 2+ in hemoglobin ()[4].
Waste Management and Chemical Destruction
Improper disposal of fluorinated nitroanilines poses severe long-term aquatic hazards[1].
-
Solid Waste: All contaminated PPE, weighing boats, and paper towels must be placed in a sealed, clearly labeled "Halogenated Organic Solid Waste" container.
-
Liquid Waste: Any solvent rinses containing N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline must be segregated into "Halogenated Organic Liquid Waste." Do not mix with acidic waste streams, as this can generate toxic nitrogen oxide gases during decomposition[3].
References
-
West Liberty University. "4-Nitroaniline - Safety Data Sheet". West Liberty University. [Link]
-
New Jersey Department of Health. "Hazardous Substance Fact Sheet: p-NITROANILINE". NJ.gov. [Link]
-
Cole-Parmer. "Material Safety Data Sheet - 3-Nitroaniline". Cole-Parmer. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
